4-Aminosalicylic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022591 | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
| Record name | SID855553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000004 [mmHg] | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
| Record name | 4-Aminosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Aminosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of a New Era in Tuberculosis Treatment: The Discovery and History of 4-Aminosalicylic Acid
An In-depth Technical Guide on the Genesis of a Landmark Anti-tubercular Agent
Introduction
The mid-20th century marked a pivotal turning point in the fight against tuberculosis (TB), a disease that had plagued humanity for millennia. The introduction of chemotherapy transformed the prognosis for millions, and at the forefront of this revolution was 4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS). This technical guide provides a comprehensive overview of the discovery and history of 4-ASA, from the foundational research that sparked its development to the seminal clinical trials that established its efficacy and the early industrial methods for its synthesis. It is intended for researchers, scientists, and drug development professionals interested in the history of antimicrobial chemotherapy and the scientific process of drug discovery.
The Scientific Prelude: Bernheim's Discovery
The story of 4-ASA's therapeutic application begins not with the compound itself, but with a crucial observation by American pharmacologist Frederick Bernheim. In the early 1940s, Bernheim was investigating the metabolism of Mycobacterium tuberculosis. His experiments revealed that pathogenic strains of the tubercle bacillus metabolized salicylic (B10762653) acid, leading to a notable increase in oxygen consumption. This finding suggested that salicylic acid played a role in the bacterium's metabolic processes.
Experimental Protocol: Bernheim's Oxygen Uptake Experiments
Bernheim's key experiments involved measuring the oxygen uptake of M. tuberculosis suspensions in the presence of various substrates using a Warburg respirometer.
Objective: To determine the effect of salicylic acid and related compounds on the oxygen consumption of Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: Virulent strains of M. tuberculosis (such as H37) were cultured on a suitable medium.
-
Preparation of Bacterial Suspension: A standardized suspension of the bacilli was prepared in a buffer solution.
-
Warburg Respirometry: The bacterial suspension was placed in the main compartment of a Warburg flask. The side arm of the flask contained a solution of the test substrate (e.g., salicylic acid, benzoic acid). The center well contained a potassium hydroxide (B78521) solution to absorb carbon dioxide produced during respiration.
-
Measurement of Oxygen Uptake: The flasks were attached to manometers and placed in a constant temperature water bath. After an equilibration period, the substrate from the side arm was tipped into the main compartment to mix with the bacterial suspension. The change in pressure within the flask, due to oxygen consumption by the bacteria, was measured over time.
-
Data Analysis: The rate of oxygen uptake was calculated and compared between flasks containing different substrates and control flasks without added substrate.
Key Findings: Bernheim's experiments demonstrated that salicylic and benzoic acids significantly increased the oxygen uptake of virulent M. tuberculosis, indicating that these compounds were being actively metabolized. This observation was the critical piece of information that would later inspire the development of 4-ASA.
The Breakthrough: Jörgen Lehmann's Insight and First Clinical Application
Inspired by Bernheim's work, Swedish chemist and physician Jörgen Lehmann hypothesized that if the tubercle bacillus metabolized salicylic acid, then a structurally similar compound might act as a competitive inhibitor of a key metabolic pathway, thereby arresting bacterial growth. He focused on derivatives of salicylic acid and synthesized this compound. After promising results in vitro and in animal models, Lehmann administered 4-ASA to a critically ill tuberculosis patient in late 1944, with remarkably positive results.[1] His findings were published in The Lancet in 1946.
Experimental Protocol: Lehmann's First Clinical Trial (1946)
Lehmann's initial report in The Lancet provided a summary of his first clinical experiences with 4-ASA, marking its transition from a laboratory chemical to a therapeutic agent.
Objective: To evaluate the therapeutic effect of this compound in patients with pulmonary tuberculosis.
Methodology:
-
Patient Selection: The trial included a small number of patients with severe, progressive pulmonary tuberculosis for whom existing treatments were ineffective.
-
Treatment Regimen: Patients were administered 4-ASA orally. The daily dosage was typically 10-15 grams, divided into several doses.
-
Clinical and Laboratory Monitoring: The therapeutic effect was assessed by monitoring key clinical and laboratory parameters, including:
-
Body temperature
-
Erythrocyte Sedimentation Rate (ESR)
-
Body weight
-
Sputum conversion (presence or absence of tubercle bacilli in sputum smears and cultures)
-
Chest X-ray changes
-
Quantitative Data from Lehmann's 1946 Report:
| Parameter | Pre-treatment | Post-treatment (Illustrative Changes) |
| Body Temperature | Consistently elevated (febrile) | Return to normal or near-normal levels |
| ESR | Markedly elevated | Significant decrease |
| Body Weight | Progressive weight loss | Weight gain |
| Sputum Smear | Positive for acid-fast bacilli | Became negative in some cases |
| General Condition | Deteriorating | Marked improvement |
Note: The table presents a qualitative summary of the quantitative data described in Lehmann's 1946 publication, which primarily reported on individual case responses rather than aggregated statistical data.
The Era of Combination Therapy: The British Medical Research Council's Landmark Trial
While 4-ASA demonstrated clear therapeutic benefits, the emergence of drug resistance was a significant concern, as was also the case with streptomycin (B1217042), another early anti-tuberculosis drug. The British Medical Research Council (MRC) conducted a pivotal clinical trial, the results of which were published in 1948, to investigate the efficacy of combining streptomycin with 4-ASA. This trial is considered a landmark in medical research for its rigorous design and for establishing the principle of combination therapy in tuberculosis.
Experimental Protocol: MRC Combination Therapy Trial (1948)
Objective: To compare the efficacy and the rate of emergence of drug resistance of combined streptomycin and 4-ASA therapy with that of streptomycin alone in the treatment of pulmonary tuberculosis.
Methodology:
-
Patient Population: Patients with acute progressive bilateral pulmonary tuberculosis.
-
Randomization: Patients were randomly allocated to one of two treatment groups:
-
Streptomycin alone
-
Streptomycin plus this compound
-
-
Treatment Regimens:
-
Streptomycin alone group: Received a defined daily dose of streptomycin.
-
Combination therapy group: Received the same dose of streptomycin along with a daily oral dose of 4-ASA.
-
-
Outcome Measures:
-
Mortality rate at 6 months.
-
Radiological changes assessed by independent reviewers.
-
Sputum conversion rates.
-
Emergence of streptomycin-resistant strains of M. tuberculosis.
-
Quantitative Data from the 1948 MRC Trial:
| Outcome | Streptomycin Alone | Streptomycin + 4-ASA |
| Mortality at 6 Months | Higher | Significantly Lower |
| Radiological Improvement | Less frequent and less marked | More frequent and more pronounced |
| Emergence of Drug Resistance | High | Significantly Lower |
Note: This table summarizes the key findings of the 1948 MRC trial, which demonstrated the clear superiority of combination therapy.
The Industrial Synthesis of this compound in the 1940s
The demand for 4-ASA as a new therapeutic agent necessitated the development of efficient industrial-scale synthesis methods. The primary route for the production of 4-ASA during this period was the Kolbe-Schmitt reaction , a carboxylation process.
Reaction Scheme: 3-Aminophenol is reacted with carbon dioxide under pressure in the presence of a base (such as potassium bicarbonate) to yield this compound.
Key Steps in the Manufacturing Process:
-
Reaction: 3-Aminophenol and a basic catalyst are charged into a high-pressure autoclave.
-
Carboxylation: Carbon dioxide is introduced into the autoclave, and the mixture is heated under pressure.
-
Isolation: The reaction mixture is cooled, and the product is precipitated by acidification.
-
Purification: The crude 4-ASA is then purified through recrystallization to meet pharmaceutical standards.
Mechanism of Action: A Prodrug Targeting Folate Biosynthesis
Initially, it was believed that 4-ASA acted as a direct competitive inhibitor of para-aminobenzoic acid (PABA) in the folate synthesis pathway of M. tuberculosis. However, subsequent research has revealed a more complex mechanism. 4-ASA is now understood to be a prodrug .
The tubercle bacillus mistakenly incorporates 4-ASA into its folate synthesis pathway. The enzymes dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) process 4-ASA, leading to the formation of a fraudulent, non-functional folate analogue. This analogue then inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the pathway, ultimately blocking the synthesis of tetrahydrofolate, an essential cofactor for DNA and RNA synthesis. This disruption of folate metabolism leads to a bacteriostatic effect, halting the growth and replication of the bacteria.
Visualizing the Discovery and Mechanism
Historical Timeline of this compound Discovery```dot
Caption: A simplified workflow of Frederick Bernheim's experiments on M. tuberculosis metabolism.
Mechanism of Action: 4-ASA as a Prodrug in the Folate Pathway
Caption: The mechanism of action of 4-ASA as a prodrug targeting the folate biosynthesis pathway in M. tuberculosis.
Conclusion
The discovery of this compound stands as a testament to the power of scientific observation, hypothesis-driven research, and rigorous clinical evaluation. From Bernheim's fundamental metabolic studies to Lehmann's pioneering clinical application and the MRC's definitive trial on combination therapy, the story of 4-ASA is a compelling example of translational medicine. While newer, more potent anti-tuberculosis drugs have since been developed, 4-ASA remains an important second-line agent for the treatment of multidrug-resistant tuberculosis, and its history offers valuable lessons for contemporary drug discovery and development.
References
The Core Mechanism of 4-Aminosalicylic Acid in Mycobacterium tuberculosis: A Technical Guide
Executive Summary: 4-Aminosalicylic acid (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), employs a sophisticated "Trojan horse" strategy to exert its bacteriostatic effect on Mycobacterium tuberculosis. Once considered a simple competitive inhibitor of folate synthesis, contemporary research has revealed that PAS is a prodrug. It is actively bioactivated by the very metabolic pathway it aims to destroy. This guide provides an in-depth examination of this mechanism, detailing its bioactivation, the ultimate enzymatic target, secondary modes of action, and the genetic basis of clinical resistance. Quantitative data on its efficacy and detailed experimental protocols for its study are provided for researchers in the field.
Primary Mechanism of Action: Poisoning the Folate Pathway
The long-held belief was that PAS, due to its structural similarity to para-aminobenzoic acid (pABA), directly competed with pABA and inhibited the enzyme dihydropteroate (B1496061) synthase (DHPS), the product of the folP1 gene.[1][2] However, this explanation failed to account for why potent DHPS inhibitors like sulfonamides are largely ineffective against M. tuberculosis.[3] Groundbreaking research has since established that PAS is a prodrug that hijacks the folate biosynthesis pathway to generate potent antimetabolites.[4][5][6][7]
Bioactivation: A Substrate-Based "Trojan Horse"
Instead of merely blocking DHPS, PAS serves as an alternative substrate for this enzyme.[3][8] DHPS incorporates PAS into the pathway, catalyzing its condensation with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form a hydroxyl dihydropteroate analog.[4][6] This intermediate is then further processed by a second enzyme, dihydrofolate synthase (DHFS), encoded by the folC gene.[4][5][7] This sequential enzymatic action generates a hydroxyl dihydrofolate antimetabolite, the ultimate active form of the drug.[4][6][7] This multi-step bioactivation means that an intact and functional upper folate pathway is essential for PAS to become toxic to the bacterium.
The Ultimate Target: Dihydrofolate Reductase (DHFR)
The hydroxyl dihydrofolate antimetabolite generated from PAS is a potent inhibitor of Dihydrofolate Reductase (DHFR), the enzyme encoded by the dfrA gene.[4][6][9] DHFR is responsible for the critical reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of vital precursors, including purines and thymidylate, which are the building blocks of DNA and RNA.[1][10] By inhibiting DHFR, the PAS-derived antimetabolite effectively halts the production of THF, leading to the depletion of essential nucleotides, cessation of DNA replication, and ultimately, a bacteriostatic effect.[1][3]
Secondary Mechanism of Action: Iron Metabolism Disruption
Beyond its primary role as a folate pathway inhibitor, PAS has been reported to possess a secondary mechanism involving the disruption of iron homeostasis.[1] It is proposed that PAS can act as an iron-chelating agent.[1] By sequestering iron, PAS may deprive M. tuberculosis of this critical element, which is an essential cofactor for numerous enzymes involved in respiration and other vital metabolic processes.[1][2] This iron deprivation can induce oxidative stress and impair the bacterium's energy production and survival.[1]
Mechanisms of Resistance
The elucidation of the PAS prodrug mechanism is strongly supported by the genetic basis of clinical and laboratory-derived resistance. Resistance does not typically arise from mutations in the classical drug target (DHPS), but rather from mutations that either prevent the drug's bioactivation or compensate for the downstream inhibition.
-
Impaired Bioactivation (Upstream): Mutations in the folC gene, which encodes DHFS, are a significant cause of PAS resistance.[5][11][12] These mutations, particularly in the enzyme's binding pocket, prevent the conversion of the PAS-dihydropteroate intermediate into the final active DHFR inhibitor, rendering the drug ineffective.[5][12]
-
Target Overexpression (Downstream): Overexpression of the dfrA gene, which encodes the ultimate target DHFR, can confer high-level resistance to PAS.[4][9] By increasing the concentration of the target enzyme, the inhibitory effect of the PAS-derived antimetabolite is overcome.
-
Target Bypass/Compensation:
-
M. tuberculosis can develop resistance through the overexpression of ribD, a bifunctional enzyme involved in riboflavin (B1680620) biosynthesis that also possesses a secondary, analogous DHFR activity.[4][7] This provides an alternative enzymatic route to produce THF, bypassing the inhibited DfrA.
-
Loss-of-function mutations in the thyA gene, encoding one of the bacterium's two thymidylate synthases, are also a common source of resistance.[10][11][13] The ThyA enzyme converts dUMP to dTMP while generating DHF, thus creating a high catalytic demand on DHFR to regenerate THF.[10] When ThyA is inactivated, the bacterium relies on the ThyX synthase, which does not produce DHF. This significantly reduces the metabolic flux through DHFR, making the cell less susceptible to its inhibition by the PAS antimetabolite.[10][13]
-
-
Drug Efflux: Active removal of PAS from the cell by efflux pumps, such as the one encoded by the Rv1258c gene, has also been identified as a mechanism of resistance.[11]
References
- 1. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 2. unisciencepub.com [unisciencepub.com]
- 3. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Competition between H4PteGlu and H2PtePAS Confers para-Aminosalicylic Acid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Symphony of a Versatile Therapeutic: An In-depth Guide to the Structure-Activity Relationship of 4-Aminosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), a synthetic derivative of salicylic (B10762653) acid, has long been a cornerstone in the treatment of tuberculosis, particularly in cases of multi-drug resistance.[1][2] Beyond its well-established role as an antibacterial agent, 4-ASA and its derivatives have demonstrated significant potential as anti-inflammatory agents, making the core structure a subject of ongoing research and development. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights into the molecular features governing its biological activities. We will delve into its mechanism of action, explore the impact of structural modifications on its efficacy, present key quantitative data, and provide detailed experimental protocols for its evaluation.
Core Structure and Mechanism of Action
This compound is an aminobenzoic acid characterized by a salicylic acid scaffold with an amino group at the C4 position.[3] This specific arrangement of functional groups—a hydroxyl, a carboxylic acid, and an amino group on a benzene (B151609) ring—is crucial for its biological activity.
Antibacterial Activity: Targeting Folate Synthesis
The primary antibacterial mechanism of 4-ASA is the inhibition of folate biosynthesis in Mycobacterium tuberculosis.[3][4] As a structural analog of para-aminobenzoic acid (PABA), 4-ASA acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid pathway.[4][5] This inhibition disrupts the synthesis of dihydrofolic acid, a precursor for essential nucleotides, ultimately leading to a bacteriostatic effect.[4]
Furthermore, 4-ASA is a pro-drug that gets incorporated into the folate pathway, leading to the formation of a hydroxyl dihydrofolate antimetabolite. This metabolite then competes with dihydrofolate for binding to dihydrofolate reductase (DHFR), further blocking the pathway.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of 4-ASA are attributed to its ability to modulate various inflammatory pathways. While the exact mechanisms are still under investigation, it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7] Some studies also suggest its involvement in the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[8][9]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of 4-ASA can be significantly enhanced, and its side-effect profile altered, through strategic structural modifications. The following sections dissect the key functional groups and their influence on biological activity.
The Salicylate (B1505791) Moiety: Carboxyl and Hydroxyl Groups
The carboxyl and adjacent hydroxyl groups on the salicylic acid backbone are considered the active pharmacophore for its antibacterial and anti-inflammatory effects.[10]
-
Carboxyl Group (COOH): This group is essential for activity. Esterification or its conversion to an amide can lead to prodrugs that may exhibit altered pharmacokinetic properties but generally require in vivo hydrolysis to release the active 4-ASA.
-
Hydroxyl Group (OH): The position of the hydroxyl group ortho to the carboxyl group is critical. Shifting its position or its removal generally leads to a significant loss of activity.
The Amino Group (NH2)
The amino group at the C4 position is a key determinant of 4-ASA's antibacterial activity against M. tuberculosis.
-
Position: The para-position of the amino group is crucial for its recognition by DHPS. Moving the amino group to other positions on the ring drastically reduces its antibacterial potency.
-
Substitution: Acylation or alkylation of the amino group can modulate the compound's properties. For instance, creating amide linkages with other molecules has been a strategy to develop colon-specific prodrugs for inflammatory bowel disease.[11]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative data from various studies on 4-ASA and its derivatives, highlighting the impact of structural modifications on their biological activity.
| Compound/Derivative | Modification | Target/Assay | Activity Metric | Value | Reference |
| This compound (4-ASA) | Parent Drug | Mycobacterium tuberculosis H37Rv | MIC | >4.11 µM | [6] |
| Compound 20 | Thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 1.04 µM | [6] |
| Compound 19 | Phenyl-thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 2.08 µM | [6] |
| Compound 17 | Furan-thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 2.08 µM | [6] |
| Compound 10 | Chloroacetylated derivative | COX-2 Inhibition | IC50 | Not specified | [6] |
| Compound 19 | Phenyl-thiazole derivative | COX-2 Inhibition | IC50 | Not specified | [6] |
| Compound 20 | Thiazole derivative | COX-2 Inhibition | IC50 | Not specified | [6] |
| Compound 10 | Chloroacetylated derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |
| Compound 19 | Phenyl-thiazole derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |
| Compound 20 | Thiazole derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |
MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
A detailed protocol for determining the MIC of 4-ASA derivatives against M. tuberculosis H37Rv strain is outlined below.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microtiter plates
-
Test compounds and a standard antibiotic (e.g., rifampicin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin sodium salt solution (optional)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions to obtain a range of concentrations.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 5 to 7 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. For a more quantitative measure, a resazurin-based assay can be used, where a color change from blue to pink indicates bacterial viability.
In Vitro Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
The anti-inflammatory activity of 4-ASA derivatives can be assessed by their ability to inhibit COX and 5-LOX enzymes.
Workflow for COX/5-LOX Inhibition Assay:
Caption: Workflow for COX and 5-LOX inhibition assays.
Materials:
-
Purified COX-1, COX-2, or 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Test compounds and a standard inhibitor (e.g., indomethacin (B1671933) for COX, zileuton (B1683628) for 5-LOX)
-
Reaction buffer
-
Enzyme immunoassay (EIA) kits or HPLC system for product quantification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed (e.g., prostaglandin (B15479496) E2 for COX, leukotriene B4 for 5-LOX) using an appropriate method such as EIA or HPLC.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.
Signaling Pathways
Folate Synthesis Pathway Inhibition by this compound
The following diagram illustrates the mechanism by which 4-ASA disrupts the folate synthesis pathway in Mycobacterium tuberculosis.
Caption: Inhibition of the folate synthesis pathway by 4-ASA.
Conclusion and Future Directions
The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The core salicylate scaffold with a para-amino group remains the critical structural motif for its antibacterial activity, primarily through the inhibition of the folate pathway. Modifications to this core, particularly at the amino and carboxyl termini, have led to the development of derivatives with enhanced potency, altered pharmacokinetic profiles, and dual antibacterial and anti-inflammatory activities.
Future research should focus on the synthesis and evaluation of novel 4-ASA analogs with improved safety and efficacy profiles. A deeper understanding of its anti-inflammatory mechanisms could open new avenues for the treatment of chronic inflammatory diseases. The application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in the rational design of next-generation 4-ASA derivatives.[12][13][14]
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis, biological evaluation and molecular docking study of some new this compound derivatives as anti-inflammatory and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 9. youtube.com [youtube.com]
- 10. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of 4-Aminosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a pharmaceutical agent with a history of use as an antitubercular agent and more recently, has been investigated for its anti-inflammatory properties in the management of inflammatory bowel disease (IBD).[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetics
The journey of this compound through the body is characterized by rapid absorption and metabolism. The following sections detail the key pharmacokinetic parameters.
Absorption
This compound is readily absorbed from the gastrointestinal tract following oral administration.[1] Peak plasma concentrations are typically reached within 1.5 to 2 hours for the free acid form.[3] The sodium salt of 4-ASA is absorbed more rapidly.[3] The extent of absorption is considered to be essentially complete based on urinary excretion data.[3] The presence of food has a significant impact on the absorption of 4-ASA granules, increasing the maximum plasma concentration (Cmax) by 1.5-fold and the total drug exposure (AUC) by 1.7-fold.[4]
Distribution
Following absorption, this compound is distributed throughout the total body water.[3] It has been observed to reach high concentrations in pleural fluid and caseous tissue, which is relevant to its use in tuberculosis treatment.[3] However, its penetration into the cerebrospinal fluid (CSF) is low.[3] 4-ASA is moderately bound to plasma proteins, with reported binding percentages ranging from 50% to 73%.[1][2]
Metabolism
The biotransformation of this compound is a critical determinant of its therapeutic action and clearance. Metabolism occurs primarily in the liver and intestinal mucosa.[1] The two major metabolic pathways are N-acetylation and glycine (B1666218) conjugation.
-
N-Acetylation: This is a major metabolic route, leading to the formation of N-acetyl-p-aminosalicylic acid (Ac-PAS). This reaction is catalyzed by the enzyme N-acetyltransferase 1 (NAT1).[5][6][7][8]
-
Glycine Conjugation: 4-ASA can also be conjugated with glycine to form p-aminosalicyluric acid.[1] This pathway is analogous to the glycine conjugation of other aromatic acids.[9][10]
A minor pathway that can occur under acidic conditions, such as in the stomach, is the decarboxylation of 4-ASA to form m-aminophenol, a known hepatotoxin.[1]
Excretion
This compound and its metabolites are primarily excreted in the urine through a combination of glomerular filtration and tubular secretion.[1] The plasma half-life of the parent drug is relatively short, approximately 1 hour.[1] In individuals with impaired renal function, the half-lives of the inactive metabolites may be prolonged.[1]
Data Presentation
The following tables summarize the key quantitative pharmacokinetic parameters of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours (free acid) | [3] |
| Faster for sodium salt | [3] | |
| Maximum Plasma Concentration (Cmax) | ~75 µg/mL (after a single 4g oral dose of free acid) | [3] |
| 1.5-fold increase with food (granules) | [4] | |
| Area Under the Curve (AUC) | 1.7-fold increase with food (granules) | [4] |
| Plasma Protein Binding | 50% - 73% | [1][2] |
| Plasma Half-life (t½) | ~1 hour | [1] |
Table 2: Urinary Excretion of this compound and its Metabolites
| Compound | Percentage of Dose Excreted in Urine | Reference |
| N-acetyl-p-aminosalicylic acid | 90% - 99% of drug in dialysates is N-acetylated | [11] |
| p-aminosalicyluric acid | Major metabolite, but specific percentage not available | [1] |
| Unchanged this compound | Data on specific percentage of unchanged drug in urine is limited. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Determination of this compound and its N-acetylated Metabolite in Plasma
This protocol is adapted from a method developed for the analysis of 5-aminosalicylic acid and its metabolites, using 4-ASA as an internal standard.[12]
-
Sample Preparation:
-
To a plasma sample, add a solution of 4-ASA and N-acetyl-4-ASA as internal standards.
-
Precipitate plasma proteins by adding methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (B52724) (85:15, v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) with an electrospray source, operating in negative ionization mode. The multiple reaction monitoring (MRM) transitions would be specific for 4-ASA and N-acetyl-4-ASA.
-
Mandatory Visualization
Metabolic Pathway of this compound
References
- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyltransferase Genotypes and the Pharmacokinetics and Tolerability of para-Aminosalicylic Acid in Patients with Drug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of salicylate with glycine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luminal concentrations of orally ingested this compound as determined by in-vivo equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of 4-Aminosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an antibiotic primarily utilized in the treatment of tuberculosis.[1] Historically, it was a first-line agent, but with the advent of more potent drugs, it is now principally used in combination regimens for multidrug-resistant tuberculosis (MDR-TB).[1] Understanding the in vitro antibacterial spectrum of 4-ASA is crucial for its appropriate use in therapeutic strategies and for guiding further research and development. This technical guide provides a comprehensive overview of the in vitro activity of 4-ASA, its mechanism of action, and the experimental protocols for its evaluation.
Core Focus: A Narrow Spectrum Agent
Extensive in vitro studies have demonstrated that this compound possesses a remarkably narrow spectrum of clinically relevant antibacterial activity. Its primary and most significant efficacy is as a bacteriostatic agent against Mycobacterium tuberculosis.[2] Evidence suggests limited to no significant activity against a broad range of other bacteria, including common Gram-positive, Gram-negative, and anaerobic species. One source indicates that 4-ASA is inactive against Mycobacterium avium complex (MAC) and other non-tuberculous mycobacteria (NTM).[2]
Data Presentation: Quantitative In Vitro Susceptibility
The in vitro activity of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Organism | Strain Type | MIC Range (µg/mL) | Testing Method | Reference |
| Mycobacterium tuberculosis | H37Rv (Reference Strain) | 0.25 | BACTEC MGIT 960 | [3] |
| Mycobacterium tuberculosis | Wild-Type Clinical Isolates | 0.5 - 2 | BACTEC MGIT 960 | [3] |
| Mycobacterium tuberculosis | Resistant Clinical Isolates (with thyA, dfrA, or folC mutations) | ≥ 4 - >32 | BACTEC MGIT 960 | [3] |
| Mycobacterium tuberculosis | General Susceptible Strains | 1 - 2 | Not Specified | [4] |
Table 2: In Vitro Activity of this compound against Other Bacteria
| Bacterial Group | Representative Species | Reported In Vitro Activity (MIC) | Reference |
| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | No significant activity reported in recent literature. | N/A |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | No significant activity reported in recent literature. | N/A |
| Anaerobic Bacteria | Bacteroides fragilis, Clostridium perfringens | No significant activity reported in recent literature. | N/A |
| Non-tuberculous Mycobacteria | Mycobacterium avium complex | Reported to be inactive. | [2] |
Note: The lack of extensive, recent MIC data for non-mycobacterial species in peer-reviewed literature suggests that 4-ASA has negligible activity against these organisms.
Mechanism of Action: Inhibition of Folate Synthesis
This compound functions as a prodrug, meaning it is converted into its active form within the bacterial cell. Its mechanism of action is centered on the disruption of the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and consequently, for bacterial growth and replication.[5][6]
The key steps in the mechanism of action of 4-ASA against Mycobacterium tuberculosis are as follows:
-
Uptake and Conversion : 4-ASA, being structurally similar to para-aminobenzoic acid (PABA), is taken up by M. tuberculosis.[5]
-
Incorporation into the Folate Pathway : Inside the bacterium, 4-ASA is recognized as a substrate by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS).[6][7]
-
Formation of an Antimetabolite : These enzymes incorporate 4-ASA into the folate pathway, leading to the synthesis of a fraudulent metabolite, a hydroxyl dihydrofolate antimetabolite.[6][7]
-
Inhibition of Dihydrofolate Reductase (DHFR) : This antimetabolite then acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor.[6][7]
-
Bacteriostatic Effect : The inhibition of DHFR disrupts the folate pathway, leading to a depletion of essential precursors for DNA synthesis, which in turn results in the bacteriostatic effect of 4-ASA.[5]
Mandatory Visualization
Diagram 1: Mechanism of Action of this compound
References
- 1. In vitro susceptibility of four serotypes of enterohaemorrhagic Escherichia coli to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminosalicylic Acid Monograph for Professionals - Drugs.com [drugs.com]
- 3. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminosalicylic Acid: A Prodrug Approach to Dihydrofolate Reductase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminosalicylic acid (4-ASA), a cornerstone in the treatment of multidrug-resistant tuberculosis, has long been recognized for its therapeutic efficacy. While its structural similarity to para-aminobenzoic acid (pABA) suggested an interaction with the folate biosynthesis pathway, recent research has elucidated a more complex and elegant mechanism of action. This technical guide delves into the contemporary understanding of 4-ASA as a prodrug that, upon metabolic activation within the target pathogen, generates a potent inhibitor of dihydrofolate reductase (DHFR). This guide will detail the mechanism of action, present available quantitative data, outline experimental protocols for studying this unique prodrug, and provide visualizations of the key pathways and workflows.
Introduction: The Folate Pathway and Dihydrofolate Reductase as a Therapeutic Target
The folate metabolic pathway is essential for the de novo synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis and cellular replication.[1] A key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] The inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell death.[3] This makes DHFR a well-established and highly valuable target for antimicrobial and anticancer therapies.[4][5]
For years, the precise mechanism of this compound (4-ASA) remained a subject of speculation.[6][7] It was initially thought to be a direct inhibitor of dihydropteroate (B1496061) synthase (DHPS), similar to sulfonamides.[8] However, evidence now conclusively demonstrates that 4-ASA functions as a prodrug, requiring intracellular metabolic activation to exert its inhibitory effect on the folate pathway.[6][7][8]
Mechanism of Action: The Prodrug Activation of this compound
The action of 4-ASA is a fascinating example of metabolic poisoning, where the drug is not the inhibitor itself but a substrate for enzymes in the target pathway, leading to the creation of a potent antimetabolite.[9] This process unfolds in two key enzymatic steps within Mycobacterium tuberculosis:
-
Incorporation by Dihydropteroate Synthase (DHPS): 4-ASA, due to its structural analogy to pABA, is recognized as a substrate by DHPS.[7][8] DHPS catalyzes the condensation of 4-ASA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.
-
Action of Dihydrofolate Synthase (DHFS): The product of the DHPS reaction is then utilized by dihydrofolate synthase (DHFS), which adds a glutamate (B1630785) moiety, resulting in the formation of a hydroxylated dihydrofolate analog.[7][8]
This newly synthesized molecule, a hydroxyl dihydrofolate antimetabolite, is the active drug. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), blocking the production of THF and thereby halting the synthesis of essential precursors for DNA replication.[7][9]
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation of 4-ASA and its subsequent inhibition of DHFR within the folate synthesis pathway.
Quantitative Data
For comparative purposes, the table below presents pharmacokinetic data for the parent drug, 4-ASA. It is important to note that these values reflect the concentration of the prodrug and its major human metabolites, not the active antibacterial metabolite formed within the pathogen.
| Parameter | Value | Conditions | Reference |
| 4-ASA Pharmacokinetics in Humans | |||
| Cmax (4g twice daily) | 40.42 - 68.55 mg/L | Granular slow-release enteric-coated formulation in adult patients. | |
| Cmax (8g once daily) | 62.69 - 102.41 mg/L | Granular slow-release enteric-coated formulation in adult patients. | |
| Protein Binding | 50-60% | ||
| Metabolism | Liver (primarily by N-acetyltransferase-1) | [9] | |
| Excretion | Kidney | ||
| Comparative DHFR Inhibitor Data (Human DHFR) | |||
| Aminopterin Ki | 3.7 pM | In vitro | |
| Aminopterin IC50 | 5.1 nM | In vitro | |
| Methotrexate IC50 | ~80 nM | In vitro |
Experimental Protocols
Evaluating the efficacy of 4-ASA as a DHFR-targeting prodrug requires a multi-step experimental approach. The following outlines a detailed methodology for a key experiment to demonstrate the conversion of 4-ASA to a DHFR inhibitor.
In Vitro Prodrug Activation and DHFR Inhibition Assay
This experiment aims to demonstrate that 4-ASA requires the sequential action of DHPS and DHFS to become an inhibitor of DHFR.
Principle:
The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[1] Inhibition of DHFR will result in a decreased rate of NADPH oxidation. This assay will be performed with and without the enzymes necessary for 4-ASA activation.
Materials and Reagents:
-
Purified recombinant M. tuberculosis DHPS, DHFS, and DHFR enzymes
-
This compound (4-ASA)
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
L-Glutamic acid
-
ATP and MgCl2
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 4-ASA, pABA, DHPPP, L-Glutamic acid, ATP, MgCl2, DHF, and NADPH in Assay Buffer.
-
Prepare working solutions of DHPS, DHFS, and DHFR enzymes in Assay Buffer.
-
-
Prodrug Activation Step (Pre-incubation):
-
In a 96-well plate, set up the following reaction mixtures (in triplicate):
-
Complete Activation: Assay Buffer, 4-ASA, DHPPP, L-Glutamic acid, ATP, MgCl2, DHPS, and DHFS.
-
No DHPS Control: Same as above, but without DHPS.
-
No DHFS Control: Same as above, but without DHFS.
-
No 4-ASA Control: Same as above, but with pABA instead of 4-ASA.
-
-
Incubate the plate at 37°C for 60 minutes to allow for the enzymatic conversion of 4-ASA.
-
-
DHFR Inhibition Assay:
-
To the pre-incubated wells, add the DHFR enzyme and NADPH.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for the "Complete Activation" condition relative to the "No 4-ASA Control".
-
Compare the inhibition in the "Complete Activation" wells to the "No DHPS" and "No DHFS" controls to demonstrate the necessity of these enzymes for prodrug activation.
-
Experimental Workflow Diagram
Logical Relationships and Summary
The efficacy of 4-ASA as an antitubercular agent is a direct consequence of its prodrug nature. The following diagram summarizes the logical flow from drug administration to therapeutic effect.
Conclusion
This compound serves as a compelling case study in prodrug design and mechanism-based drug action. Its activity is not inherent but is unlocked by the very metabolic machinery of the pathogen it targets. By acting as a substrate for DHPS and DHFS, 4-ASA leads to the synthesis of a potent DHFR inhibitor, effectively shutting down the folate pathway and leading to bacterial cell death. This indirect mechanism highlights the potential for developing novel antimicrobials that exploit pathogen-specific metabolic pathways. Further research is warranted to quantify the inhibitory potency of the active hydroxyl dihydrofolate metabolite and to explore the potential for designing other prodrugs that leverage this unique activation strategy. This technical guide provides a foundational understanding for researchers and drug developers aiming to build upon this knowledge in the ongoing search for new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Macromolecular prodrug of this compound for targeted delivery to inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of para-aminosalicylic acid and its relationship to efficacy and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arup.utah.edu [arup.utah.edu]
The Role of 4-Aminosalicylic Acid in Folate Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminosalicylic acid (4-ASA), a cornerstone in the treatment of multidrug-resistant tuberculosis, has long been associated with the folate biosynthesis pathway. Historically presumed to be a direct competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), contemporary research has elucidated a more intricate mechanism of action. This guide provides an in-depth technical overview of 4-ASA's role as a prodrug that, upon metabolic activation within the folate pathway, yields a potent inhibitor of dihydrofolate reductase (DHFR). We will detail the enzymatic conversions, present key quantitative data, outline experimental protocols for studying its activity, and discuss the known mechanisms of resistance.
Mechanism of Action: A Prodrug Approach
Contrary to the long-held belief that 4-ASA directly inhibits dihydropteroate synthase (DHPS) in a manner analogous to sulfonamides, it is now understood that 4-ASA acts as a prodrug.[1][2][3][4] Its structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS, allows it to be recognized and incorporated into the folate pathway.[1][2][3][4]
The key steps in the mechanism of action of 4-ASA are:
-
Uptake and Recognition: 4-ASA enters the mycobacterial cell and is recognized by dihydropteroate synthase (DHPS) as a substrate, similar to pABA.[2]
-
Metabolic Activation by DHPS: DHPS catalyzes the condensation of 4-ASA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), leading to the formation of a hydroxyl dihydropteroate antimetabolite.[2][4][5]
-
Further Conversion by DHFS: This hydroxyl dihydropteroate intermediate then serves as a substrate for dihydrofolate synthase (DHFS), which incorporates glutamate (B1630785) to produce a hydroxyl dihydrofolate antimetabolite.[1][2][3][4]
-
Inhibition of DHFR: The resulting hydroxyl dihydrofolate antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3][4] By binding to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of nucleotides and certain amino acids.[1][2][3][4] This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth.[1][2][3][4]
This novel mechanism highlights that 4-ASA poisons the folate pathway from within, being activated by the very enzymes it ultimately inhibits through its downstream metabolite.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound and its metabolite with the enzymes of the folate pathway in Mycobacterium tuberculosis.
| Compound | Parameter | Value | Enzyme | Organism | Reference(s) |
| This compound (4-ASA) | MIC50 | 0.4 µM | - | M. tuberculosis H37Rv | [4][5] |
| This compound (4-ASA) | Km | 17.7 ± 0.1 | Dihydropteroate Synthase (DHPS) | Mycobacterium | [2][4][5] |
| p-Aminobenzoic acid (pABA) | Km | 11.4 ± 0.1 | Dihydropteroate Synthase (DHPS) | Mycobacterium | [2][4][5] |
| Hydroxyl Dihydrofolate (4-ASA Metabolite) | Ki | 750 nM | Dihydrofolate Reductase (DHFR) | M. tuberculosis | [4][5] |
Table 1: In vitro activity and enzyme kinetics of this compound and its metabolite.
Mechanisms of Resistance
Resistance to 4-ASA in Mycobacterium tuberculosis can arise through several mechanisms that either prevent the formation of the active antimetabolite or overcome its inhibitory effects.
-
Mutations in folC : The gene folC encodes for dihydrofolate synthase (DHFS). Mutations in folC can alter the enzyme's structure, preventing the conversion of the hydroxyl dihydropteroate intermediate to the final hydroxyl dihydrofolate antimetabolite, thus conferring resistance.[4][5]
-
Overexpression of dfrA : The gene dfrA encodes for dihydrofolate reductase (DHFR), the target of the 4-ASA antimetabolite. Overexpression of dfrA leads to an increased concentration of the DHFR enzyme, which can overcome the inhibitory effects of the antimetabolite.[4][5]
-
Role of RibD: RibD is a bifunctional enzyme involved in riboflavin (B1680620) biosynthesis that has been identified as a functional analog of DHFR. Overexpression of RibD can provide an alternative mechanism for dihydrofolate reduction, bypassing the inhibited DHFR and leading to 4-ASA resistance.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro MIC Determination using Microplate Alamar Blue Assay (MABA)
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of 4-ASA against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC enrichment.
-
96-well microplates.
-
This compound (4-ASA) stock solution.
-
Mycobacterium tuberculosis H37Rv culture.
-
Alamar Blue reagent.
-
Sterile deionized water.
-
Plate sealer.
Procedure:
-
Prepare a stock solution of 4-ASA in sterile deionized water.
-
In a 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the 4-ASA stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Prepare an inoculum of M. tuberculosis H37Rv in supplemented 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a drug-free control (wells with bacteria but no 4-ASA) and a sterility control (wells with broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Read the results visually. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of 4-ASA that prevents the color change from blue to pink.
Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity
This protocol describes a coupled enzyme assay to determine the kinetic parameters of DHPS with pABA and 4-ASA as substrates. The assay couples the production of dihydropteroate by DHPS to its reduction by DHFR, with the concomitant oxidation of NADPH monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant M. tuberculosis Dihydropteroate Synthase (DHPS).
-
Recombinant M. tuberculosis Dihydrofolate Reductase (DHFR).
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
p-Aminobenzoic acid (pABA) stock solution.
-
This compound (4-ASA) stock solution.
-
NADPH.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 5 mM DTT).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a fixed, saturating concentration of NADPH (e.g., 200 µM) and an excess of DHFR.
-
Add a fixed concentration of DHPPP to the reaction mixture.
-
To determine the Km for pABA, add varying concentrations of pABA to the wells. For the Km of 4-ASA, use varying concentrations of 4-ASA instead of pABA.
-
Initiate the reaction by adding a fixed amount of DHPS to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentration (pABA or 4-ASA) and fit the data to the Michaelis-Menten equation to determine the Km for each substrate.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is for determining the inhibitory activity of the in situ generated 4-ASA antimetabolite on DHFR.
Materials:
-
Recombinant M. tuberculosis DHPS and DHFS.
-
Recombinant M. tuberculosis DHFR.
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
This compound (4-ASA).
-
L-Glutamic acid.
-
ATP.
-
NADPH.
-
Dihydrofolate (DHF).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
In situ generation of the antimetabolite:
-
In a reaction tube, combine DHPS, DHFS, DHPPP, 4-ASA, L-Glutamic acid, and ATP in the assay buffer.
-
Incubate at 37°C for a sufficient time (e.g., 1-2 hours) to allow for the enzymatic synthesis of the hydroxyl dihydrofolate antimetabolite.
-
-
DHFR inhibition assay:
-
In a 96-well plate, prepare a reaction mixture containing DHFR, NADPH, and the pre-incubated mixture containing the 4-ASA antimetabolite.
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
A control reaction without 4-ASA should be run in parallel to determine the uninhibited DHFR activity.
-
Calculate the percentage of inhibition and, if desired, perform the assay with varying concentrations of the generated antimetabolite to determine the IC50 and subsequently the Ki.
-
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Notes and Protocols for 4-Aminosalicylic Acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory and antioxidant properties of 4-Aminosalicylic acid (4-ASA). The information is intended to guide researchers in setting up and performing these experiments, as well as in interpreting the results.
Overview of this compound (4-ASA)
This compound, a structural analog of para-aminobenzoic acid (PABA), is primarily known for its bacteriostatic activity against Mycobacterium tuberculosis.[1] Beyond its antimicrobial properties, 4-ASA exhibits anti-inflammatory effects, which are thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Unlike its isomer, 5-aminosalicylic acid (5-ASA), 4-ASA's anti-inflammatory mechanism is not believed to involve significant scavenging of free radicals or inhibition of the lipoxygenase pathway.[2] In vitro studies are crucial for elucidating the precise mechanisms of action and quantifying the bioactivity of 4-ASA.
General Experimental Workflow
A systematic in vitro evaluation of 4-ASA's bioactivity can be approached in a tiered manner, starting from primary enzyme inhibition and antioxidant capacity assays to more complex cell-based signaling pathway analyses.
Caption: High-level workflow for in vitro screening of 4-ASA.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in various in vitro assays. Data for its isomer, 5-Aminosalicylic acid (5-ASA), is included for comparative purposes where available, as they are often studied in parallel.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Assay System |
| This compound | COX-1 | Data not available | - |
| COX-2 | Data not available | - | |
| 5-Aminosalicylic acid | COX-1 | >1000 | Human whole blood |
| COX-2 | >1000 | Human whole blood |
Table 2: Lipoxygenase (LOX) Inhibition
| Compound | Target | IC50 (µM) | Assay System |
| This compound | 5-LOX | Inactive | Rat peritoneal cells |
| 5-Aminosalicylic acid | 5-LOX | 2300 | Rat peritoneal cells |
Note: 4-ASA is reported to be inactive as a lipoxygenase inhibitor.[2]
Table 3: NF-κB Inhibition
| Compound | Stimulus | Cell Line | IC50 (mM) |
| This compound | Data not available | - | Data not available |
| 5-Aminosalicylic acid | TNF-α | Murine T-lymphocyte (RBL5) | >5.0 (No inhibition) |
| Sulfasalazine (B1682708) (prodrug of 5-ASA) | TNF-α | Murine T-lymphocyte (RBL5) | ~0.625 |
Note: While the literature suggests 4-ASA acts via NF-κB inhibition, specific IC50 values from in vitro assays are not consistently reported.[2] For comparison, 5-ASA did not show significant inhibition of NF-κB activation in T-lymphocytes, whereas its prodrug sulfasalazine did.[2]
Table 4: Antioxidant Activity
| Compound | Assay | Result |
| This compound | DPPH Radical Scavenging | Data not available |
| ABTS Radical Scavenging | Data not available |
Note: 4-ASA is generally considered to be ineffective as a radical scavenger.[2]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Application Note: This assay determines the ability of 4-ASA to inhibit the two main isoforms of cyclooxygenase: COX-1 and COX-2.[4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] A fluorometric or colorimetric detection method can be used to measure the peroxidase activity of COX.[5]
Protocol: Fluorometric COX Activity Assay
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 enzymes (human recombinant)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute 4-ASA to the desired concentrations in COX Assay Buffer.
-
Reaction Setup:
-
Add 80 µL of COX Assay Buffer to each well.
-
Add 1 µL of COX Cofactor to each well.
-
Add 10 µL of the diluted 4-ASA solution or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
-
Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.
-
Reaction Initiation:
-
Add 5 µL of COX Probe to each well.
-
Initiate the reaction by adding 5 µL of Arachidonic Acid solution.
-
-
Measurement: Immediately begin reading the fluorescence intensity at an interval of 1-2 minutes for at least 10-20 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percentage of inhibition for each concentration of 4-ASA relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the 4-ASA concentration.
Caption: COX Inhibition Assay Principle.
Lipoxygenase (LOX) Inhibition Assay
Application Note: This assay measures the ability of 4-ASA to inhibit lipoxygenase enzymes, such as 5-LOX and 15-LOX. These enzymes are involved in the synthesis of leukotrienes from arachidonic acid, which are also potent inflammatory mediators.[6] The activity of LOX can be determined by measuring the formation of hydroperoxides from a suitable fatty acid substrate, such as linoleic acid or arachidonic acid, which can be detected spectrophotometrically.[7]
Protocol: Spectrophotometric LOX Activity Assay
Materials:
-
0.2 M Borate (B1201080) buffer (pH 9.0)
-
Soybean lipoxygenase (or other LOX isoform) solution
-
Linoleic acid (substrate) solution
-
This compound (dissolved in a suitable solvent)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader (234 nm)
Procedure:
-
Reagent Preparation: Prepare all solutions as required. Dilute 4-ASA to various concentrations in the borate buffer.
-
Reaction Setup:
-
To each well, add 150 µL of 0.2 M borate buffer.
-
Add 20 µL of the diluted 4-ASA solution or vehicle control.
-
Add 10 µL of the lipoxygenase enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of the linoleic acid substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value as described for the COX assay.
NF-κB Reporter Assay
Application Note: This cell-based assay is used to determine if 4-ASA can inhibit the activation of the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[8] In this assay, a reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Inhibition of NF-κB activation by 4-ASA will result in a decrease in reporter gene expression.[8]
Protocol: Luciferase-Based NF-κB Reporter Assay
Materials:
-
A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
This compound (dissolved and sterilized)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 4-ASA for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and then lyse them according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) if necessary. Calculate the percentage of inhibition of NF-κB activity for each 4-ASA concentration relative to the TNF-α stimulated control. Determine the IC50 value.
Caption: NF-κB Signaling Pathway and Assay Principle.
Antioxidant Capacity Assays (DPPH and ABTS)
Application Note: These assays are used to evaluate the free radical scavenging activity of 4-ASA. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to reduce a stable radical, leading to a color change that can be measured spectrophotometrically.[9]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution in methanol
-
This compound (dissolved in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometric microplate reader (517 nm)
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of various concentrations of 4-ASA or a positive control.
-
Add 100 µL of the DPPH solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of 4-ASA required to scavenge 50% of the DPPH radicals.
Protocol: ABTS Radical Cation Decolorization Assay
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol (B145695) or PBS
-
This compound (dissolved in ethanol or PBS)
-
96-well microplate
-
Spectrophotometric microplate reader (734 nm)
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ solution.
-
Dilution of ABTS•+: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of various concentrations of 4-ASA or a positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. While literature suggests its anti-inflammatory activity is primarily mediated through NF-κB inhibition rather than direct enzyme inhibition or antioxidant effects, further quantitative studies are necessary to fully characterize its pharmacological profile. Researchers are encouraged to adapt these protocols to their specific experimental needs and to include appropriate controls for robust data generation.
References
- 1. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking study of some new this compound derivatives as anti-inflammatory and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Aminosalicylic Acid in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), a positional isomer of the more commonly used 5-aminosalicylic acid (5-ASA, mesalamine), is an anti-inflammatory agent with therapeutic potential for inflammatory bowel disease (IBD).[1] While historically used as an anti-tuberculosis drug, studies have indicated its efficacy in treating ulcerative colitis and Crohn's disease.[1] Notably, some research suggests that 4-ASA may be approximately 50% more potent than 5-ASA.[1] These application notes provide a comprehensive overview of the use of 4-ASA in preclinical IBD models, offering detailed protocols for common experimental setups. Due to a scarcity of published data on specific 4-ASA dosages in animal models, this document leverages established protocols for the closely related compound 5-ASA as a starting point for experimental design.
Mechanism of Action
The primary anti-inflammatory mechanism of aminosalicylates, including 4-ASA, is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] In the inflammatory cascade characteristic of IBD, various stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as adhesion molecules. 4-ASA is thought to interfere with this pathway by inhibiting the kinase activity of IKK, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.[2][4]
Experimental Protocols
Two of the most widely used chemically-induced models of IBD in rodents are the Dextran Sulfate Sodium (DSS)-induced colitis model, which mimics ulcerative colitis, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease.[5]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model induces an acute colitis characterized by bloody diarrhea, weight loss, and shortening of the colon.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound (4-ASA)
-
Vehicle for 4-ASA (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Standard laboratory animal diet and housing
-
Gavage needles
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Prepare a 2.5-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[6]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6]
-
A control group should receive regular autoclaved drinking water.
-
-
4-ASA Treatment:
-
Based on data for 5-ASA, a suggested starting dose range for 4-ASA is 50-150 mg/kg body weight, administered once daily by oral gavage.[6] A dose-response study is highly recommended to determine the optimal effective dose of 4-ASA.
-
Prepare a suspension of 4-ASA in the chosen vehicle.
-
Administer the 4-ASA suspension or vehicle to the respective treatment and control groups starting from day 0 (concurrently with DSS administration) or after the onset of clinical signs (therapeutic regimen).
-
-
Monitoring and Endpoint Analysis:
-
At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.[8]
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and crypt damage) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and cytokine analysis via ELISA or qPCR).
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a transmural inflammation that shares histopathological features with Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
This compound (4-ASA)
-
Vehicle for 4-ASA
-
Sprague-Dawley or Wistar rats (200-250 g)
-
Catheters for intrarectal administration
-
Standard laboratory animal diet and housing
Protocol:
-
Acclimatization: Acclimate rats for at least one week prior to the experiment.
-
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Prepare the TNBS solution by dissolving it in ethanol to a final concentration of 50%. A common dose is 10-30 mg of TNBS in a total volume of 0.25-0.5 mL per rat.[9][10][11]
-
Gently insert a catheter intrarectally to a depth of about 8 cm.
-
Slowly instill the TNBS/ethanol solution.
-
Keep the rat in a head-down position for a few minutes to prevent leakage.[10]
-
A control group should receive an equivalent volume of 50% ethanol without TNBS.
-
-
4-ASA Treatment:
-
As a starting point based on 5-ASA studies, a suggested dose for 4-ASA is 100 mg/kg body weight, administered once daily by oral gavage.[9] Alternatively, rectal administration of a 4-ASA solution can be explored. A dose-finding study is crucial.
-
Begin treatment 24 hours after TNBS instillation and continue for the duration of the experiment (e.g., 7-14 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and clinical signs of colitis daily.
-
At the end of the study, euthanize the rats.
-
Excise the colon and assess macroscopic damage using a scoring system (e.g., based on ulceration, inflammation, and adhesions).
-
Collect colon tissue for histological evaluation (scoring inflammation, crypt architecture, and extent of necrosis) and biochemical analysis (MPO activity, cytokine levels).[9][12]
-
Data Presentation
Quantitative data from IBD model studies are crucial for evaluating the efficacy of a compound. Below are tables summarizing typical parameters measured and reported in studies using 5-ASA, which can serve as a template for presenting data from 4-ASA experiments.
Table 1: Efficacy of 5-Aminosalicylic Acid in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | DAI Score (Day 7) | Colon Length (cm) | MPO Activity (U/g tissue) |
| Control | - | +5.2 ± 1.5 | 0.2 ± 0.1 | 8.5 ± 0.4 | 1.2 ± 0.3 |
| DSS + Vehicle | - | -15.8 ± 2.1 | 10.5 ± 1.2 | 5.1 ± 0.3 | 25.6 ± 3.8 |
| DSS + 5-ASA | 100 | -8.3 ± 1.9 | 5.8 ± 0.9 | 6.9 ± 0.5 | 12.4 ± 2.1 |
| DSS + 5-ASA | 150 | -6.1 ± 1.7 | 4.2 ± 0.7 | 7.5 ± 0.4 | 8.9 ± 1.8 |
| *Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data are hypothetical and for illustrative purposes based on typical results from 5-ASA studies.[3][6] |
Table 2: Efficacy of 5-Aminosalicylic Acid in a TNBS-Induced Colitis Rat Model
| Treatment Group | Dose (mg/kg) | Macroscopic Damage Score | Histological Score | Colon Weight/Length Ratio (g/cm) | TNF-α Level (pg/mg protein) |
| Control | - | 0.1 ± 0.1 | 0.3 ± 0.2 | 0.15 ± 0.02 | 50 ± 12 |
| TNBS + Vehicle | - | 4.5 ± 0.6 | 8.2 ± 1.1 | 0.45 ± 0.05 | 450 ± 55 |
| TNBS + 5-ASA | 100 (oral) | 2.1 ± 0.4 | 4.1 ± 0.7 | 0.28 ± 0.04 | 210 ± 38 |
| TNBS + 5-ASA | 150 (rectal) | 1.8 ± 0.3 | 3.5 ± 0.6 | 0.24 ± 0.03 | 185 ± 32 |
| *Data are presented as mean ± SEM. p < 0.05 compared to TNBS + Vehicle. Data are hypothetical and for illustrative purposes based on typical results from 5-ASA studies.[9][11] |
Conclusion
This compound presents a promising therapeutic avenue for the management of IBD. While preclinical data on its specific dosage and efficacy in animal models are still emerging, the established protocols for its isomer, 5-ASA, provide a solid foundation for initiating research. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of 4-ASA in inflammatory bowel disease. It is strongly recommended that initial studies include a dose-ranging component to establish the optimal therapeutic window for 4-ASA in the chosen IBD model.
References
- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminosalicylic acid inhibits IkappaB kinase alpha phosphorylation of IkappaBalpha in mouse intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. turkjgastroenterol.org [turkjgastroenterol.org]
- 10. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
Synthesis of 4-Aminosalicylic Acid Derivatives and Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives and analogs of 4-aminosalicylic acid (4-ASA). The methodologies outlined herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound (4-ASA), a well-established antitubercular agent, has garnered significant interest for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD).[1] Chemical modification of the 4-ASA scaffold offers a promising avenue for the development of new chemical entities with improved efficacy, targeted delivery, and reduced side effects. This document details the synthesis of several classes of 4-ASA derivatives, including azo-linked prodrugs, amides, esters, and heterocyclic analogs.
Key Synthetic Strategies
The synthesis of 4-ASA derivatives primarily involves modifications at the amino, carboxylic acid, and phenolic hydroxyl groups. Key synthetic strategies include diazotization-coupling reactions to form azo compounds, acylation and amidation of the amino group, esterification of the carboxylic acid, and the use of 4-ASA as a building block for heterocyclic ring synthesis.
Data Presentation: Azo Derivatives
Azo derivatives of 4-ASA are of particular interest as colon-specific prodrugs for the treatment of IBD. The azo bond is designed to be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 4-ASA moiety at the site of inflammation.
| Derivative Name | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) | Analytical Data Highlights |
| 4-ASA-N,N-dimethylaniline Azo Prodrug | This compound, N,N-dimethylaniline | Sodium nitrite (B80452), Hydrochloric acid, Acetic acid, Sodium acetate | Not specified | Not specified | Characterized by ¹H-NMR.[2] |
| (E)-2-hydroxy-5-((4-hydroxy-3-methylphenyl)diazenyl)benzoic acid | 5-Aminosalicylic acid, Salicylic acid | Sodium nitrite, Hydrochloric acid, Sodium hydroxide | Not specified | Not specified | Synthesized via diazotization and coupling.[1] |
| Azo derivative of 4-ASA with Salicylic acid | 4-Amino-2-acetoxysalicylic acid, Salicylic acid | Sodium nitrite, Hydrochloric acid | Not specified | Not specified | Characterized by FT-IR, ¹H NMR, and ¹³C NMR.[2] |
Data Presentation: Amide and Ester Derivatives
Amide and ester derivatives of 4-ASA are synthesized to modulate the physicochemical properties of the parent drug, such as lipophilicity and stability, which can influence its pharmacokinetic profile and therapeutic efficacy.
| Derivative Name | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) | Analytical Data Highlights |
| Methyl 4-aminosalicylate | Methyl 2-hydroxy-4-nitrobenzoate | 10% Pd/C, Hydrogen | 98 | 120-123 | MS (ESI+): [MH]⁺ of 167.9.[3] |
| 4-Aminosalicylglycine | This compound, Glycine | Benzyloxycarbonyl chloride, Acetic anhydride, Thionyl chloride | Not specified | Not specified | Characterized by FT-IR, ¹H-NMR, and ¹³C-NMR.[2] |
| 4-(2-cyanoacetamido)-2-hydroxybenzoic acid | This compound, Cyanoacetic acid | Not specified | Not specified | Not specified | Key intermediate for cyanoacrylamide derivatives.[4] |
| Methyl 2-(4-Fluorobenzyloxy)-4-propionamidosalicylate | Methyl 4-aminosalicylate | Propionyl chloride, 4-Fluorobenzyl bromide | 98 | 111-113 | HRMS (m/z MH⁺): calcd for C₁₈H₁₉NO₄F, 332.1298; found, 332.1295.[5] |
| Methyl 2-(n-Heptyloxy)-4-propionamidosalicylate | Methyl 4-aminosalicylate | Propionyl chloride, 1-Bromoheptane | 83 | 64-66 | HRMS (m/z MH⁺): calcd for C₁₈H₂₈NO₄, 322.2018; found, 322.2016.[5] |
Experimental Protocols
Protocol 1: Synthesis of a 4-ASA Azo Prodrug with N,N-dimethylaniline[2]
-
Diazotization of 4-ASA:
-
Dissolve 1.0 g (6.53 mmol) of 4-ASA in approximately 30 mL of distilled water with gentle heating (below 50 °C).
-
Cool the solution to room temperature.
-
Add a solution of 0.4 g (5.8 mmol) of sodium nitrite in 1 mL of water to the 4-ASA solution.
-
Slowly add 1 mL of concentrated hydrochloric acid to the mixture while stirring.
-
Place the reaction vessel in a refrigerator for 15 minutes to facilitate the precipitation of the diazonium salt.
-
-
Coupling Reaction:
-
Slowly add a mixture of 0.7 mL (5.5 mmol) of N,N-dimethylaniline and 0.4 mL of concentrated acetic acid to the diazonium salt suspension.
-
Stir the mixture for 30 minutes to complete the coupling reaction.
-
Add a solution of 0.55 g (6.6 mmol) of sodium acetate.
-
Filter the resulting red precipitate, wash with cold water, and air-dry at room temperature.
-
Protocol 2: Synthesis of Methyl 4-Aminosalicylate[3]
-
Reduction of Methyl 2-hydroxy-4-nitrobenzoate:
-
In a 500 mL Parr reactor, combine 1.3 g (6.59 mmol) of methyl 2-hydroxy-4-nitrobenzoate with a suspension of 100 mg of 10% Pd/C catalyst in 40 mL of methanol.
-
Shake the reaction mixture for 1 hour under a hydrogen atmosphere (30 psi).
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-aminosalicylate as a yellow solid.
-
Yield: 1.08 g (98%).
-
Melting Point: 120-123 °C.
-
Protocol 3: General Procedure for the Synthesis of N-Substituted 4-Aminosalicylamides
-
Amidation of Methyl 4-aminosalicylate:
-
Dissolve methyl 4-aminosalicylate in a suitable solvent (e.g., methanol, ethanol).
-
Add an equimolar amount of the desired primary or secondary amine.
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amide derivative by recrystallization or column chromatography.
-
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of 4-ASA and its derivatives in IBD are believed to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Caption: Inhibition of NF-κB signaling by 4-ASA derivatives.
Caption: Workflow for synthesizing 4-ASA azo prodrugs.
Caption: Workflow for amide and ester synthesis from 4-ASA.
References
Application Notes and Protocols for 4-Aminosalicylic Acid in Multidrug-Resistant Tuberculosis Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-aminosalicylic acid (PAS), also known as para-aminosalicylic acid, in combination therapy for multidrug-resistant tuberculosis (MDR-TB). This document includes detailed information on its mechanism of action, recommended dosages, potential adverse effects, and protocols for relevant experimental procedures.
Introduction
This compound is a second-line anti-tuberculosis agent that plays a crucial role in the treatment of MDR-TB.[1][2][3] It is a bacteriostatic agent that inhibits the growth of Mycobacterium tuberculosis.[3][4] Historically one of the first effective treatments for tuberculosis, its use declined with the advent of more potent first-line drugs. However, with the rise of drug resistance, PAS has been repurposed and is now an important component of combination regimens for MDR-TB and extensively drug-resistant TB (XDR-TB).[1][5][6] It is typically used in combination with other active agents to prevent the development of further resistance and enhance treatment efficacy.[1][7]
Mechanism of Action
This compound acts as a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis.[8][9][10] As a structural analog of para-aminobenzoic acid (PABA), it competes with PABA for the enzyme dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway.[2][8][9] This competitive inhibition disrupts the synthesis of dihydrofolic acid, a precursor for tetrahydrofolate, which is essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[2][9] The ultimate effect is the inhibition of DNA synthesis and bacterial replication.[2]
Recent studies have further elucidated that PAS is incorporated into the folate pathway by both dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) to create a hydroxyl dihydrofolate antimetabolite.[8][9] This antimetabolite then inhibits dihydrofolate reductase (DHFR), further blocking the folate pathway.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of PAS in MDR-TB therapy.
Table 1: Recommended Dosages of this compound (PAS)
| Patient Population | Recommended Dosage | Formulation | Reference(s) |
| Adults | 4 g three times daily | Gastro-resistant granules | [11][12] |
| Adults | 8–12 g daily in 2 or 3 divided doses | General recommendation | [7] |
| Children | 200–300 mg/kg/day in 2-4 divided doses (not to exceed 10 g/day ) | Gastro-resistant granules | [12] |
Table 2: Pharmacokinetic Parameters of this compound (PAS)
| Parameter | Value | Patient Population | Notes | Reference(s) |
| Peak Serum Level (Cmax) | 7–8 mg/mL | Adults (after 4g oral dose) | Reached in 1–2 hours. | [13] |
| Half-life (t1/2) | 0.75 hours | Adults | - | [13] |
| Protein Binding | 50–60% | General | - | [1] |
| Excretion | Primarily renal | General | - | [1] |
| Effect of HIV Co-infection | 52% increase in PAS clearance with efavirenz (B1671121) | HIV-positive adults | May lead to a >30% reduction in PAS area under the curve. | [14] |
Table 3: In Vitro Activity of this compound (PAS)
| Parameter | Value Range (mg/L) | Organism Strain(s) | Reference(s) |
| MIC50 | 0.063 | M. tuberculosis clinical isolates (in combination with INH) | [5] |
| MIC Range | < 1 µg/ml | Multidrug-resistant M. tuberculosis clinical isolates | [15] |
Experimental Protocols
In Vitro Drug Susceptibility Testing of M. tuberculosis to PAS
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of PAS against clinical isolates of M. tuberculosis.
Principle: The microplate Alamar Blue assay (MABA) is a colorimetric method used to determine the susceptibility of M. tuberculosis to antimicrobial agents. The reduction of the Alamar Blue reagent by metabolically active bacteria results in a color change, indicating bacterial growth.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
This compound (PAS) stock solution
-
M. tuberculosis isolate culture
-
Positive control (drug-free medium)
-
Negative control (medium without bacteria)
Procedure:
-
Prepare a standardized inoculum of the M. tuberculosis isolate from a fresh culture.
-
Serially dilute the PAS stock solution in Middlebrook 7H9 broth in the 96-well microplate to achieve a range of final concentrations.
-
Add the standardized bacterial inoculum to each well containing the PAS dilutions and the positive control well.
-
Seal the microplate and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plate for 24-48 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of PAS that prevents a color change from blue to pink.
Monitoring Patients on PAS-Containing Regimens
Objective: To ensure the safety and efficacy of PAS therapy by monitoring for adverse effects and treatment response.
Clinical Monitoring:
-
Baseline Assessment: Before initiating treatment, conduct a thorough medical history and physical examination, including assessment of gastrointestinal, hepatic, and renal function.
-
Regular Follow-up: Monitor patients regularly for common adverse effects, particularly gastrointestinal symptoms (nausea, vomiting, diarrhea, abdominal pain), hypersensitivity reactions (rash, fever), and symptoms of hypothyroidism (fatigue, weight gain).[16]
Laboratory Monitoring:
-
Liver Function Tests (LFTs): Monitor LFTs at baseline and periodically throughout treatment, as PAS can cause hepatotoxicity.[16]
-
Thyroid Function Tests (TFTs): Monitor TFTs (TSH, T3, T4) at baseline and during therapy, as PAS can induce hypothyroidism.[16]
-
Complete Blood Count (CBC): Monitor CBC for signs of hematological side effects such as leukopenia, thrombocytopenia, or anemia.[16]
-
Renal Function Tests: Monitor renal function, especially in patients with pre-existing renal impairment.[12]
Microbiological Monitoring:
-
Sputum Smear and Culture: Regularly collect sputum samples for acid-fast bacilli (AFB) smear and culture to assess the bacteriological response to treatment.
Adverse Effects and Management
The use of PAS is often limited by its side effects. The most common are gastrointestinal disturbances.[1][13][16]
Common Adverse Effects:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain are very common.[1][4][16] The use of gastro-resistant granule formulations is intended to mitigate these effects.[11]
-
Hypersensitivity Reactions: Fever, rash, and eosinophilia can occur.[4][16]
-
Hepatotoxicity: Elevated liver enzymes may be observed.[16]
-
Hypothyroidism: PAS can interfere with thyroid hormone synthesis.[1][16]
-
Hematological: Leukopenia, thrombocytopenia, and hemolytic anemia (especially in patients with G6PD deficiency) have been reported.[13][16]
-
Vitamin B12 Deficiency: Prolonged use may interfere with vitamin B12 absorption.[16]
Management of Adverse Effects:
-
Gastrointestinal Intolerance: Administering the drug with acidic food or liquid (e.g., apple sauce, yogurt, orange juice) can help.[12] Dose reduction or temporary discontinuation may be necessary in severe cases.
-
Hypersensitivity: Discontinue PAS immediately if a severe hypersensitivity reaction occurs.
-
Hepatotoxicity: Monitor LFTs and discontinue or adjust the dose if significant elevations occur.
-
Hypothyroidism: Thyroid hormone replacement therapy may be required.
Role in Combination Therapy and Clinical Considerations
PAS is always used as part of a combination regimen for MDR-TB and is never used as a monotherapy.[1] Its primary role is to protect more potent drugs in the regimen from the development of resistance.[17][18]
WHO Guidelines: The World Health Organization (WHO) provides guidelines for the programmatic management of drug-resistant TB. While specific recommendations evolve, PAS has been included as a Group C agent in some longer treatment regimens when agents from Group A and B cannot be used.[19] Clinicians should always refer to the latest WHO guidelines for constructing MDR-TB treatment regimens.
Drug Interactions:
-
Isoniazid (B1672263) (INH): PAS can increase the plasma concentrations of INH by inhibiting its acetylation.[5] This can be beneficial in some cases but also increases the risk of INH toxicity.
-
Rifampicin (B610482): When taken with rifampicin, the levels of rifampicin in the blood can be reduced by about half.[1]
-
Efavirenz: Concurrent administration of the antiretroviral drug efavirenz has been shown to increase the clearance of PAS, potentially reducing its efficacy.[14]
Conclusion
This compound remains a valuable tool in the armamentarium against multidrug-resistant tuberculosis. Its unique mechanism of action and role in preventing further resistance make it an important component of individualized treatment regimens. A thorough understanding of its pharmacology, proper dosing, and diligent monitoring for adverse effects are essential for optimizing its therapeutic benefits for patients with MDR-TB. Researchers and drug development professionals should continue to explore its potential in novel combination therapies and strategies to mitigate its associated toxicities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 3. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose regimen of para-aminosalicylic acid gastro-resistant formulation (PAS-GR) in multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paser (aminosalicylic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Side effects of Para-aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 14. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. What are the side effects of Aminosalicylic acid? [synapse.patsnap.com]
- 17. Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of para‐aminosalicylic acid and its relationship to efficacy and intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Preparation of 4-Aminosalicylic Acid Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a compound of significant interest in both clinical and research settings. Historically recognized for its bacteriostatic activity against Mycobacterium tuberculosis, it is now also investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD).[1][2][3] Proper preparation of 4-ASA solutions is critical for obtaining reliable and reproducible results in laboratory experiments. This document provides detailed application notes and protocols for the preparation, storage, and handling of 4-ASA solutions for various research applications.
Physicochemical Properties and Solubility
This compound is a white to yellowish-white crystalline powder that tends to darken upon exposure to light and air.[4] Understanding its solubility in different solvents is fundamental for preparing stock solutions of desired concentrations.
Solubility Data
The solubility of 4-ASA is influenced by the solvent, temperature, and pH. It is slightly soluble in water and more soluble in alcohol.[4] In aqueous solutions, its solubility can be increased in acidic or alkaline conditions.[5]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Water | 5.5 | 0.054 | 0.0035 | [6] |
| Water | 10.5 | 0.068 | 0.0045 | [6] |
| Water | 15.5 | 0.087 | 0.0057 | [6] |
| Water | 20 | ~0.2 | ~0.013 | [4] |
| Water | 23 | 0.169 | 0.011 | [4] |
| Water | 25.5 | 0.120 | 0.0078 | [6] |
| Water | 28.8 | 0.153 | 0.0100 | [6] |
| Water | 33.5 | 0.199 | 0.0130 | [6] |
| Water | 40.0 | 0.279 | 0.0182 | [6] |
| Water | 43.0 | 0.538 | 0.0351 | [6] |
| Ethanol | 25 | ~4.76 | ~0.31 | [4] |
| Methanol (B129727) | Not Specified | Soluble | Not Specified | |
| DMSO | Not Specified | 10-45 mg/mL | 65.29-293.85 mM | [7][8] |
Note: The solubility data is compiled from various sources and some values are approximations. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM 4-ASA Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments where a high concentration stock is required for serial dilutions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 153.14 mg of 4-ASA powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile DMSO to the conical tube.
-
Mixing: Tightly cap the tube and vortex at room temperature until the 4-ASA is completely dissolved. Gentle warming in a water bath (up to 37°C) and sonication may be used to facilitate dissolution.[8]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a laminar flow hood. If sterility is a concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year).[7]
Protocol 2: Preparation of 4-ASA Solution for HPLC Analysis
This protocol outlines the preparation of a stock solution and working standards for the quantification of 4-ASA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (analytical standard grade)
-
Methanol (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Primary Stock Solution (e.g., 2 mg/mL):
-
Accurately weigh 20.0 mg of 4-ASA standard and transfer it to a 10.0 mL volumetric flask.[9]
-
Add approximately 8 mL of methanol and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature and then add methanol to the mark. Mix thoroughly.
-
This stock solution should be stored in a tightly capped glass tube, protected from light with aluminum foil, at 4°C.[9]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to be used in the HPLC analysis.
-
For example, to prepare a 200 µg/mL working standard, pipette 1 mL of the 2 mg/mL primary stock solution into a 10 mL volumetric flask and bring it to volume with the mobile phase.
-
Prepare a calibration curve by making further serial dilutions to achieve the desired concentration range for your assay.
-
Working standards should be prepared fresh before each analysis.
-
Protocol 3: Stability Testing of 4-ASA Solutions
This protocol provides a framework for assessing the stability of a prepared 4-ASA solution under specific storage conditions.
Objective: To determine the stability of a 4-ASA solution over time at different temperatures and light exposure conditions.
Materials:
-
Prepared 4-ASA solution of known concentration
-
HPLC system with a validated stability-indicating method
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)
-
Light-protective containers (e.g., amber vials, foil-wrapped tubes)
-
Clear containers for photostability testing
Procedure:
-
Sample Preparation: Prepare a batch of the 4-ASA solution to be tested. Aliquot the solution into multiple vials for each storage condition to be evaluated.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a set of aliquots to establish the initial concentration and purity of the 4-ASA solution. This will serve as the baseline.
-
Storage Conditions: Store the aliquots under various conditions, such as:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to light.
-
Frozen (-20°C or -80°C), protected from light.
-
-
Time Points for Analysis: Withdraw and analyze aliquots from each storage condition at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method that can separate 4-ASA from its potential degradation products.[10][11] The analysis should include:
-
Quantification of the 4-ASA peak area to determine its concentration.
-
Observation of any new peaks that may indicate degradation products.
-
Visual inspection for any changes in color or precipitation.
-
-
Data Evaluation: Compare the results at each time point to the initial (time zero) data. A significant change, often defined as a 5-10% loss of the initial concentration, indicates instability under that specific storage condition.
Mechanism of Action and Signaling Pathways
4-ASA exerts its biological effects through distinct mechanisms depending on the biological system.
Antimycobacterial Action: Inhibition of Folate Biosynthesis
In Mycobacterium tuberculosis, 4-ASA acts as a prodrug that targets the folate biosynthesis pathway.[12] It is a structural analog of para-aminobenzoic acid (pABA) and competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS).[13][14] This leads to the formation of a non-functional folate analog, thereby disrupting DNA synthesis and inhibiting bacterial growth.[12][15][16]
Caption: Inhibition of the folate biosynthesis pathway in M. tuberculosis by 4-ASA.
Anti-inflammatory Action: Modulation of NF-κB Signaling
In the context of inflammatory bowel disease, 4-ASA is thought to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, 4-ASA can reduce the inflammatory response in the gut.[17][18]
Caption: 4-ASA mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow for Preparing and Using 4-ASA in Cell Culture
The following diagram illustrates a typical workflow for preparing and using 4-ASA solutions in cell-based assays.
Caption: Workflow for the preparation and use of 4-ASA in cell culture experiments.
References
- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral this compound versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 9. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 14. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Aminosalicylic Acid
Introduction
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an antibiotic primarily used in the treatment of tuberculosis.[1] It functions as a bacteriostatic agent against Mycobacterium tuberculosis.[2] Accurate and reliable quantification of 4-ASA in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and protocols for several analytical methods for the quantification of 4-ASA, intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of 4-ASA. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for separating 4-ASA from its isomers, such as 5-aminosalicylic acid.[1][3]
Experimental Protocol: HPLC-UV for 4-ASA Quantification
This protocol outlines a method for the quantification of 4-ASA using HPLC with UV detection.
a. Materials and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
Methanol (B129727) (for sample preparation)[4]
-
Hydrochloric acid (for sample preparation)[4]
b. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
c. Chromatographic Conditions:
-
Column: Coresep 100 mixed-mode column (3.0 x 100 mm)[3]
-
Mobile Phase: 20% Acetonitrile in water with 0.1% Phosphoric Acid[3]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 1 µL[3]
-
Detection Wavelength: 275 nm[3]
-
Column Temperature: Ambient
d. Preparation of Standard Solutions:
-
Prepare a stock solution of 4-ASA (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
e. Sample Preparation (from Plasma): [4]
-
To a 150 µL aliquot of the plasma sample, add 300 µL of methanol for protein precipitation.
-
Adjust the sample pH to 1.0 by adding 20 µL of 6.0 M hydrochloric acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge the suspension at 12,000 x g for 20 minutes.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 20 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
f. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the 4-ASA standards against their known concentrations.
-
Determine the concentration of 4-ASA in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Value | Reference |
| Column | Coresep 100 mixed-mode | [3] |
| Mobile Phase | 20% ACN with 0.1% H₃PO₄ | [3] |
| Flow Rate | 0.6 mL/min | [3] |
| Detection | UV at 275 nm | [3] |
| Sample Concentration | 0.3 mg/ml | [3] |
| Injection Volume | 1 uL | [3] |
Workflow Diagram: HPLC Analysis of 4-ASA
Caption: Workflow for the quantification of 4-ASA using HPLC.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simpler and more accessible method for the quantification of 4-ASA, particularly in pharmaceutical formulations.[5] The sensitivity and selectivity of this method can be enhanced through derivatization.[6][7]
Experimental Protocol: Spectrophotometric Quantification of 4-ASA with Derivatization
This protocol is based on the derivatization of 4-ASA with p-dimethylaminobenzaldehyde (DAB) to produce a colored product that can be measured in the visible range.[6][7]
a. Materials and Reagents:
-
This compound (analytical standard)
-
p-dimethylaminobenzaldehyde (DAB)
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Ultrapure water
b. Instrumentation:
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks
c. Preparation of Reagents:
-
DAB Solution: Prepare a solution of p-dimethylaminobenzaldehyde in an appropriate solvent.
-
HCl-KCl Buffer (3M): Prepare a buffer solution using hydrochloric acid and potassium chloride.
d. Preparation of Standard Solutions:
-
Prepare a stock solution of 4-ASA in ultrapure water.
-
Create a series of working standards by diluting the stock solution.
e. Derivatization and Measurement:
-
To a specific volume of each standard or sample solution, add the DAB reagent and the HCl-KCl buffer.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is 460 nm for the PAS-DAB derivative.[7]
-
Use a reagent blank for background correction.
f. Analysis:
-
Construct a calibration curve by plotting the absorbance of the derivatized standards against their concentrations.
-
Determine the concentration of 4-ASA in the samples from the calibration curve.
Quantitative Data Summary: Spectrophotometric Method
| Parameter | Method A (PAS-DAB) | Method B (PAS-DAC) | Pure PAS | Reference |
| λmax (nm) | 460 | 555 | 264 | [7] |
| Linearity Range (µg/mL) | 0.4 - 2.0 | 0.4 - 2.0 | 2 - 10 | [7] |
| Molar Absorptivity (L/mol·cm) | 2.4 x 10⁴ | 3.8 x 10⁴ | 7.65 x 10³ | [7] |
| % Recovery from Tablets | 97.6 ± 1.71 | 98.4 ± 1.45 | - | [7] |
Workflow Diagram: Spectrophotometric Analysis of 4-ASA
Caption: Workflow for the spectrophotometric quantification of 4-ASA.
Electrochemical Methods
Electrochemical methods offer high sensitivity and are suitable for the determination of 4-ASA in complex matrices.[8] Techniques like square wave voltammetry at modified electrodes have been developed for this purpose.[9]
Method Overview: Square Wave Voltammetry
This method is based on the electrochemical oxidation of 4-ASA at the surface of a modified electrode. The resulting peak current is proportional to the concentration of 4-ASA. Screen-printed electrodes can be used to facilitate the analysis, making it a fast and reproducible technique.[8]
Quantitative Data Summary: Electrochemical Method
| Parameter | Value | Reference |
| Technique | Square Wave Voltammetry | [9] |
| Electrode | Pencil Graphite Electrode | [9] |
| Linear Range | 9.78 x 10⁻⁷ to 7.25 x 10⁻⁵ mol L⁻¹ | [9] |
| Limit of Detection (LOD) | 2.12 x 10⁻⁸ mol L⁻¹ | [9] |
Diagram: Principle of Electrochemical Detection
Caption: Principle of electrochemical detection of 4-ASA.
Sample Preparation from Biological Matrices
Proper sample preparation is critical for accurate quantification, especially in complex biological matrices like plasma or urine. Protein precipitation is a common and straightforward method.[10]
Protocol: Protein Precipitation
a. Objective: To remove proteins from biological samples to prevent interference with the analytical method.
b. Procedure: [10]
-
Take a known volume of the biological sample (e.g., 100 µL of plasma).
-
Add a precipitating agent, such as ice-cold acetonitrile (e.g., 300 µL), to the sample.
-
Vortex the mixture vigorously for about 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant, which contains the analyte of interest (4-ASA).
-
The supernatant can be directly injected into the analytical system or subjected to further steps like evaporation and reconstitution.[10]
Workflow Diagram: Sample Deproteinization
Caption: Workflow for sample deproteinization using protein precipitation.
References
- 1. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. New screen-printed electrodes for Raman spectroelectrochemistry. Determination of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Aminosalicylic Acid for Inducing Remission in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), a positional isomer of the widely used 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties and efficacy in inducing remission in experimental models of colitis.[1] As a well-established anti-tubercular drug, its repurposing for inflammatory bowel disease (IBD) presents a promising therapeutic avenue.[1] Notably, 4-ASA is reported to be approximately 50% more potent than 5-ASA in its anti-inflammatory action.[1] These application notes provide a comprehensive overview of the use of 4-ASA in preclinical colitis models, including detailed experimental protocols, a summary of quantitative data, and a visualization of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the effects of this compound and its prodrugs in experimental colitis models.
Table 1: Efficacy of this compound in Experimental Colitis Models
| Model | Compound | Dose | Outcome Measure | Result | Reference |
| TNBS-induced colitis in rats | 4-ASA prodrugs (amino acid conjugates) | Not specified | Release of 4-ASA in rat fecal matter | 86%-91% release in 20 hours | [2] |
| TNBS-induced colitis in rats | 4-ASA-β-D-glucosamine amide prodrug | Not specified | Ameliorating effect | Moderate ameliorating effect compared to sulfasalazine | [2] |
| TNBS-induced colitis in rats | 4-ASA-β-O-glucoside (4-ASA-Glu) | Not specified | Curative effect | Significantly better ameliorating effect than sulfasalazine, oral 4-ASA, and 5-ASA | [3] |
| DSS-induced colitis in mice | 5-ASA (as a comparator) | 75 mg/kg/day | Not specified | Positive control for reducing colitis severity | [4] |
Table 2: In Vitro Release of 4-ASA from Prodrugs
| Prodrug | Condition | Time (hours) | 4-ASA Release (%) | Reference |
| 4-ASA-β-O-glucoside (4-ASA-Glu) | Cecal contents of healthy rats | 12 | 77% | [3] |
| 4-ASA-β-O-glucoside (4-ASA-Glu) | Colonic contents of healthy rats | 12 | 80% | [3] |
| 4-ASA-β-O-glucoside (4-ASA-Glu) | Cecal contents of colitic rats | 12 | 69% | [3] |
| 4-ASA-β-O-glucoside (4-ASA-Glu) | Colonic contents of colitic rats | 12 | 79% | [3] |
| 4-ASA-β-O-glucoside (4-ASA-Glu) | Homogenates of stomach or small intestine | 12 | <9% | [3] |
Experimental Protocols
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model is characterized by a Th1-driven inflammatory response, resembling Crohn's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)
-
Soft polyethylene (B3416737) catheter (8 cm long, 2 mm outer diameter)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound (4-ASA) or its prodrug
-
Vehicle for 4-ASA (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast rats for 24 hours with free access to water before colitis induction.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
Induction of Colitis:
-
Gently insert the polyethylene catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.25 mL of the TNBS solution into the colon.
-
Keep the rat in a head-down position for approximately 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Return the rat to its cage and monitor its recovery.
-
-
Treatment:
-
Randomly divide the animals into experimental groups (e.g., sham, TNBS + vehicle, TNBS + 4-ASA low dose, TNBS + 4-ASA high dose, TNBS + 5-ASA positive control).
-
Begin treatment with 4-ASA (or its prodrug) 24 hours after TNBS administration.
-
Administer 4-ASA orally via gavage daily for the duration of the study (typically 7-14 days).
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the animals and collect the colon.
-
Measure colon length and weight.
-
Score macroscopic damage (e.g., ulceration, inflammation).
-
Collect tissue samples for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels).
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of ulcerative colitis.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)
-
This compound (4-ASA)
-
Vehicle for 4-ASA (e.g., saline or 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Colitis:
-
Treatment:
-
Randomly divide the animals into experimental groups (e.g., control, DSS + vehicle, DSS + 4-ASA, DSS + 5-ASA).
-
Administer 4-ASA orally via gavage once daily, starting concurrently with the DSS treatment or after the induction phase.[4]
-
-
Assessment of Colitis:
-
Monitor body weight loss, stool consistency, and rectal bleeding daily to determine the Disease Activity Index (DAI).
-
At the end of the study (typically day 7-10), euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colonic tissue for histological evaluation and measurement of inflammatory markers such as MPO activity and cytokine levels (e.g., TNF-α, IL-1β, IL-6).[6]
-
Proposed Mechanism of Action and Experimental Workflow
The anti-inflammatory effects of 4-ASA are believed to be multifactorial, involving the scavenging of free radicals, inhibition of pro-inflammatory mediators, and modulation of key signaling pathways.
References
- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Induction of Colitis [bio-protocol.org]
- 5. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application of 4-Aminosalicylic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminosalicylic acid (4-ASA), a well-established antitubercular agent, possesses a unique chemical architecture that suggests its potential utility in the sophisticated field of peptide synthesis.[1] While not a conventional building block in standard solid-phase peptide synthesis (SPPS), its trifunctional nature—presenting a carboxylic acid, an aromatic amine, and a phenolic hydroxyl group—opens avenues for its application in creating peptidomimetics, specialized linkers for drug conjugates, and as a scaffold to impose structural constraints on peptide chains. This document outlines potential applications of 4-ASA in peptide synthesis, providing detailed protocols for its incorporation and use. Although direct, widespread applications in literature are sparse, the following notes are based on the chemical properties of 4-ASA and established principles of peptide chemistry.
I. Application as a Rigid Scaffold for Peptidomimetics
The aromatic ring and the defined substitution pattern of this compound can serve as a rigid scaffold to mimic peptide beta-turns or to present amino acid side chains in a specific spatial orientation. This is valuable in the design of peptidomimetics with enhanced stability and receptor affinity.
Logical Workflow for 4-ASA as a Peptidomimetic Scaffold
Caption: Workflow for synthesizing a peptidomimetic using a 4-ASA scaffold.
Experimental Protocol: Synthesis of a 4-ASA-Based Di-Peptide Mimetic
This protocol describes the synthesis of a peptidomimetic where two peptide chains are anchored to the 4-amino and 2-hydroxyl groups of salicylic (B10762653) acid.
1. Preparation of the 4-ASA Scaffold:
-
Protection: React this compound with Fmoc-OSu to protect the amino group, followed by protection of the carboxylic acid and hydroxyl group (e.g., as tert-butyl esters/ethers).
-
Resin Loading: Couple the protected 4-ASA to a suitable solid support (e.g., Wang resin) via its free carboxylic acid.
2. Solid-Phase Peptide Synthesis (SPPS):
-
Fmoc Deprotection: Swell the resin in DMF and treat with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the 4-amino position.
-
First Peptide Chain Elongation: Couple the first Fmoc-protected amino acid to the deprotected amine using standard coupling reagents like HBTU/DIEA. Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
-
Selective Deprotection of Hydroxyl Protecting Group: After completing the first peptide chain, selectively remove the protecting group on the 2-hydroxyl group of the 4-ASA core.
-
Second Peptide Chain Elongation: Couple the second Fmoc-protected amino acid to the deprotected hydroxyl group and extend the peptide chain as described above.
3. Cleavage and Purification:
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptidomimetic from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
| Parameter | Expected Value |
| Overall Yield | 15-25% |
| Purity (by HPLC) | >95% |
| Molecular Weight | Confirmed by MS |
II. Application as a Linker in Peptide-Drug Conjugates
This compound can be employed as a linker to conjugate peptides to therapeutic agents. The aromatic core provides rigidity, and the functional groups can be differentially modified for attachment to both the peptide and the drug. The phenolic ester linkage that can be formed at the hydroxyl group may offer a site for enzymatic or pH-sensitive cleavage.
Experimental Workflow for 4-ASA as a Drug Linker
Caption: Workflow for creating a peptide-drug conjugate using a 4-ASA linker.
Experimental Protocol: Conjugation of a Peptide to a Model Drug
This protocol details the use of 4-ASA to link a peptide to a model drug containing a hydroxyl group.
1. Synthesis of the 4-ASA-Drug Conjugate:
-
Protect the amino and carboxyl groups of 4-ASA (e.g., Boc for the amine, methyl ester for the carboxyl).
-
Activate the hydroxyl group of the protected 4-ASA and react it with the hydroxyl group of the drug molecule to form an ether linkage.
2. Peptide Coupling:
-
Selectively deprotect the 4-amino group of the 4-ASA-drug conjugate.
-
Couple the C-terminus of the desired peptide (pre-synthesized by standard SPPS) to the free amine of the 4-ASA-drug conjugate using a suitable coupling agent (e.g., EDC/NHS).
3. Final Deprotection and Purification:
-
If the carboxyl group of 4-ASA was protected as an ester, hydrolyze it under appropriate conditions.
-
Purify the final peptide-drug conjugate using reverse-phase HPLC.
-
Characterize the product by mass spectrometry to confirm the successful conjugation.
| Parameter | Expected Value |
| Conjugation Efficiency | 40-60% |
| Purity (by HPLC) | >98% |
| Stability in Plasma (t½) | Dependent on drug and peptide |
III. Incorporation as a Non-Natural Amino Acid
This compound can be incorporated into a peptide chain as a non-natural amino acid to introduce a rigid bend and unique functionality. The aromatic ring restricts the conformational freedom of the peptide backbone, which can be advantageous for stabilizing secondary structures or for presenting side chains for molecular recognition.
Signaling Pathway Analogy for Conformational Control
Caption: Impact of 4-ASA incorporation on peptide properties.
Experimental Protocol: Incorporation of 4-ASA into a Peptide Sequence
This protocol describes the incorporation of 4-ASA into a growing peptide chain during SPPS.
1. Preparation of Fmoc-4-ASA(tBu, tBu)-OH:
-
Protect the hydroxyl and carboxylic acid functionalities of 4-ASA with tert-butyl groups.
-
Protect the 4-amino group with an Fmoc group.
2. Solid-Phase Peptide Synthesis (SPPS):
-
Perform standard Fmoc-SPPS on a suitable resin (e.g., Rink amide resin).
-
At the desired position in the sequence, use Fmoc-4-ASA(tBu, tBu)-OH for the coupling step, with standard coupling reagents.
-
Continue with the elongation of the peptide chain.
3. Cleavage and Purification:
-
Cleave the peptide from the resin and remove all protecting groups using a standard TFA-based cleavage cocktail.
-
Purify the peptide containing the 4-ASA residue by reverse-phase HPLC.
-
Characterize the final peptide by mass spectrometry and analyze its conformation using techniques like circular dichroism (CD) spectroscopy.
| Parameter | Expected Value |
| Coupling Efficiency of 4-ASA | 85-95% |
| Crude Purity | 60-70% |
| Final Purity (by HPLC) | >98% |
Conclusion
This compound presents a versatile, yet underexplored, platform for innovations in peptide synthesis. Its potential applications as a rigid scaffold for peptidomimetics, a linker in peptide-drug conjugates, and as a conformation-constraining non-natural amino acid offer exciting possibilities for the design of novel peptides with enhanced therapeutic properties. The protocols provided herein serve as a foundational guide for researchers to explore the integration of this unique molecule into their peptide design and synthesis workflows. Further research and optimization are encouraged to fully realize the potential of this compound in the development of next-generation peptide-based therapeutics.
References
Application Notes and Protocols for Enhancing 4-Aminosalicylic Acid Stability through Cocrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cocrystallization techniques to enhance the chemical and physical stability of 4-aminosalicylic acid (4-ASA). 4-ASA, an important second-line antitubercular agent, is known for its instability, particularly its susceptibility to degradation into the toxic metabolite, m-aminophenol. Cocrystallization offers a promising strategy to mitigate this degradation, thereby improving the drug's shelf-life, safety, and efficacy.
Introduction to this compound Instability
This compound is prone to chemical degradation, primarily through a decarboxylation reaction. This process is accelerated by heat and moisture, leading to the formation of m-aminophenol, a compound with known toxicity. This inherent instability poses significant challenges in the formulation, storage, and delivery of 4-ASA. Cocrystallization, a technique that involves the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, can effectively address this issue by modifying the physicochemical properties of 4-ASA without altering its pharmacological activity. By forming stable hydrogen bonds with a coformer, the reactive functional groups of 4-ASA can be shielded, thus preventing the decarboxylation reaction.
Benefits of Cocrystallization for this compound
Cocrystallization of 4-ASA with various pharmaceutically acceptable coformers has been shown to offer several advantages:
-
Enhanced Chemical Stability: Cocrystals of 4-ASA exhibit significantly improved resistance to degradation, particularly decarboxylation.[1][2][3]
-
Improved Physicochemical Properties: Beyond stability, cocrystallization can also enhance other critical properties such as solubility, dissolution rate, and bioavailability.[3][4]
-
Increased Thermal Stability: 4-ASA cocrystals have demonstrated higher melting points and decomposition temperatures compared to the pure drug, indicating enhanced thermal stability.[4]
-
Potential for Fixed-Dose Combinations: The formation of drug-drug cocrystals, for instance with other antitubercular agents, can provide a platform for developing stable fixed-dose combination therapies.[1][4]
Selecting a Suitable Coformer
The choice of coformer is critical to the successful formation of a stable cocrystal. Ideal coformers are generally recognized as safe (GRAS) and possess functional groups that can form robust intermolecular interactions, such as hydrogen bonds, with the carboxylic acid and amino groups of 4-ASA. Commonly investigated and successful coformers for 4-ASA include:
Quantitative Stability Data
While the qualitative improvement in stability is well-documented, specific quantitative data from comparative stress studies is crucial for formulation development. The following table summarizes the expected improvements based on available literature. Note: The following data is illustrative and should be confirmed by specific experimental studies.
| Cocrystal System | Stress Condition | 4-ASA Degradation (%) | Cocrystal Degradation (%) | Reference |
| 4-ASA : Sulfamethazine | 60°C / 75% RH, 4 weeks | > 10% | < 2% | [5] (qualitative) |
| 4-ASA : Isonicotinamide | Thermal Stress (DSC) | Onset at 145°C | Onset > 160°C | [4] (qualitative) |
| 4-ASA : Caffeine | Aqueous Solution, 40°C | Significant | Reduced | [3] (qualitative) |
Experimental Protocols
This section provides detailed protocols for common cocrystallization techniques applicable to this compound.
Protocol 1: Solvent Evaporation Cocrystallization
This method is widely used for screening and producing high-quality single crystals for structural analysis.
Materials and Equipment:
-
This compound (4-ASA)
-
Coformer (e.g., sulfamethazine, isonicotinamide, caffeine)
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Beakers and magnetic stirrer
-
Filter paper and funnel
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Calculate the required mass of 4-ASA and the coformer for a specific molar ratio (e.g., 1:1, 2:1).
-
Dissolution: Dissolve the calculated amounts of 4-ASA and the coformer in a minimal amount of a suitable solvent in a beaker with magnetic stirring. Ensure complete dissolution.
-
Transfer: Transfer the solution to a round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., room temperature or slightly elevated).[4] The rotation speed should be kept constant (e.g., 90 rpm).[4]
-
Crystal Collection: Once the solvent is fully evaporated, a solid crystalline product will remain. Scrape the solid from the flask.
-
Drying: Dry the collected crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Characterization: Characterize the resulting cocrystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm cocrystal formation and assess purity.
Protocol 2: Slurry Cocrystallization
This technique is effective for screening and producing cocrystals, particularly when the components have different solubilities.
Materials and Equipment:
-
This compound (4-ASA)
-
Coformer
-
A solvent in which both components are sparingly soluble
-
Vials with magnetic stir bars
-
Magnetic stir plate
-
Thermostatically controlled environment (e.g., water bath, incubator)
-
Filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Preparation: Add a stoichiometric amount of 4-ASA and the coformer to a vial.
-
Solvent Addition: Add a small amount of the selected solvent to the vial to create a slurry.
-
Stirring: Place the vial on a magnetic stir plate and stir the slurry at a constant temperature for a predetermined period (e.g., 24-72 hours). The temperature can be ambient or elevated to facilitate the transformation.
-
Equilibration: Allow the solid to equilibrate with the solution. The thermodynamically more stable form (ideally the cocrystal) will precipitate.
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the solid with a small amount of the solvent and dry it in a desiccator or oven.
-
Characterization: Analyze the product using PXRD, DSC, and FTIR to confirm the formation of the cocrystal.
Protocol 3: Mechanochemical Grinding (Liquid-Assisted Grinding)
Mechanochemical methods are solvent-free or use minimal solvent and are often faster and more environmentally friendly.
Materials and Equipment:
-
This compound (4-ASA)
-
Coformer
-
Ball mill (e.g., planetary or mixer mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
A small amount of a suitable liquid (e.g., ethanol, acetonitrile)
-
Spatula
Procedure:
-
Loading: Place the stoichiometric amounts of 4-ASA and the coformer into a milling jar.
-
Liquid Addition: Add a few drops of the selected liquid to the mixture. The liquid acts as a catalyst for the cocrystal formation.
-
Milling: Place the milling balls in the jar, seal it, and place it in the ball mill.
-
Grinding: Mill the mixture at a specific frequency (e.g., 20-30 Hz) for a defined period (e.g., 30-60 minutes).[6] The milling time may need to be optimized.
-
Product Collection: After milling, open the jar in a fume hood and carefully collect the powdered product.
-
Characterization: Characterize the resulting powder using PXRD, DSC, and FTIR to verify cocrystal formation.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for 4-ASA cocrystal screening and stability testing.
Caption: 4-ASA degradation pathway and stabilization by cocrystallization.
Conclusion
Cocrystallization is a highly effective technique for enhancing the stability of this compound. By carefully selecting a suitable coformer and employing an appropriate cocrystallization method, researchers and drug development professionals can produce a more stable solid form of 4-ASA with improved physicochemical properties. The protocols and information provided in these application notes serve as a guide for the successful development and characterization of 4-ASA cocrystals, ultimately contributing to the development of safer and more effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-drug cocrystals of antituberculous this compound: Screening, crystal structures, thermochemical and solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Nano-Sized this compound–Sulfamethazine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 4-aminosalicylic acid instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminosalicylic acid (4-ASA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown. What is causing this discoloration?
A1: The discoloration of your this compound (4-ASA) solution is likely due to degradation. 4-ASA is susceptible to oxidation when exposed to light and air, which can result in the formation of colored degradation products.[1] It is also unstable at elevated temperatures.[2]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The two main degradation pathways for 4-ASA in aqueous solutions are decarboxylation and oxidation.
-
Decarboxylation: Especially when heated, 4-ASA can lose a molecule of carbon dioxide to form 3-aminophenol (B1664112) (m-aminophenol), which is a known hepatotoxin.[2][3][4] This process is accelerated in aqueous solutions at temperatures above 40°C.[2]
-
Oxidation: Exposure to air and light can lead to oxidative degradation, which often results in the discoloration of the solution.[1]
Q3: How does pH affect the stability of my this compound solution?
A3: The stability of 4-ASA is pH-dependent. The maximum rate of decarboxylation occurs near its isoelectric pH.[5] While 4-ASA has limited solubility in water, its solubility increases in alkaline solutions due to the ionization of its carboxylic acid group.[6][7] However, it's important to note that extreme pH conditions (both acidic and basic) can promote hydrolysis and other degradation reactions.
Q4: What is the main degradation product of this compound, and why is it a concern?
A4: The primary degradation product of 4-ASA through decarboxylation is 3-aminophenol (also known as m-aminophenol).[3] This compound is a known hepatotoxin, meaning it can cause damage to the liver. Therefore, minimizing the degradation of 4-ASA is crucial for both experimental accuracy and safety.
Q5: How can I improve the stability of my this compound solutions?
A5: To enhance the stability of your 4-ASA solutions, consider the following:
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) and avoid heating above 40°C.[2]
-
Light Protection: Use amber-colored vials or protect your solutions from light to minimize photo-degradation.[1]
-
Inert Atmosphere: To prevent oxidation, you can prepare solutions using deoxygenated water and purge the headspace of the container with an inert gas like nitrogen or argon.
-
pH Control: Maintain the pH of your solution within a range that minimizes the rate of decarboxylation. This is generally in the acidic range, but very low pH should also be avoided.
-
Use Freshly Prepared Solutions: Whenever possible, prepare 4-ASA solutions fresh for each experiment to minimize the impact of degradation over time.
-
Co-crystallization: For solid-state stability and improved solubility, co-crystallization of 4-ASA with other stable compounds has shown promise.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns brown or changes color. | Oxidation due to exposure to light and/or air.[1] | Prepare solutions fresh. Store solutions in amber vials or protect from light. Prepare solutions with deoxygenated solvents and under an inert atmosphere (e.g., nitrogen). |
| Precipitate forms in the solution. | Exceeded solubility limit. Temperature fluctuations. pH of the solution has changed. | Check the solubility of 4-ASA at the experimental temperature and concentration. Ensure the storage temperature is stable. Buffer the solution to maintain a stable pH. |
| Loss of potency or inconsistent experimental results. | Degradation of 4-ASA into inactive or different-acting compounds like 3-aminophenol.[3] | Prepare solutions fresh for each experiment. Store stock solutions under optimal conditions (refrigerated, protected from light, under inert gas). Verify the concentration of your solution using a stability-indicating analytical method like HPLC. |
| Unexpected peaks in chromatogram. | Presence of degradation products, primarily 3-aminophenol. | Use a validated HPLC method capable of separating 4-ASA from its potential degradation products.[5] Run a standard of 3-aminophenol to confirm the identity of the degradation peak. |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility (mol/kg) |
| 10.5 | 283.65 | 0.00446 |
| 28.9 | 302.15 | 0.01002 |
| 40.0 | 313.15 | 0.03509 |
Data sourced from a study on the solubilities of various acids in water.
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for the analysis of 4-ASA and its primary degradation product, 3-aminophenol. Method optimization and validation are required for specific applications.
1. Objective: To quantify the concentration of this compound and its degradation product, 3-aminophenol, in an aqueous solution.
2. Materials and Reagents:
-
This compound reference standard
-
3-Aminophenol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer
-
Tetrabutylammonium (B224687) hydrogen sulphate (as an ion-pairing agent)
-
Water (HPLC grade)
-
Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 6.8), acetonitrile, and an ion-pairing agent like tetrabutylammonium hydrogen sulphate. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 233 nm
-
Injection Volume: 20 µL
5. Standard Solution Preparation:
-
Prepare individual stock solutions of 4-ASA and 3-aminophenol in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standard solutions by diluting the stock solutions to known concentrations with the mobile phase.
6. Sample Preparation:
-
Dilute the aqueous 4-ASA sample with the mobile phase to a concentration within the calibration range of the assay.
7. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of 4-ASA and 3-aminophenol based on their retention times compared to the standards.
-
Quantify the concentrations of 4-ASA and 3-aminophenol in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for 4-ASA instability.
References
- 1. This compound | 65-49-6 [chemicalbook.com]
- 2. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. | Semantic Scholar [semanticscholar.org]
- 6. guidechem.com [guidechem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. sgs.com [sgs.com]
Technical Support Center: 4-Aminosalicylic Acid Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-aminosalicylic acid (4-ASA) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in animal studies?
A1: While specific preclinical toxicology data for this compound (4-ASA) is limited in publicly available literature, information on the closely related isomer, 5-aminosalicylic acid (5-ASA), can provide insights into potential side effects. The most frequently observed adverse effects in animal studies with aminosalicylates are related to the gastrointestinal (GI) tract and kidneys.[1] In a study involving a derivative of 5-ASA, elevated liver enzymes were also noted at high doses.
Commonly monitored parameters for potential side effects include:
-
Gastrointestinal: Changes in stool consistency, diarrhea, and signs of GI irritation.
-
Renal: Increased blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), and histopathological changes such as papillary necrosis and tubular degeneration.[2]
-
Hepatic: Elevated liver enzymes (e.g., ALT, AST).
-
General: Changes in body weight, food and water consumption, and clinical signs of distress.
Q2: At what doses are side effects of 4-ASA typically observed in animals?
A2: The oral lethal dose 50 (LD50) of 4-ASA has been reported as 4000 mg/kg in both mice and rats. In a study on a 5-ASA derivative, a No Observable Adverse Effect Level (NOAEL) was established at 500 mg/kg/day in a 28-day rat study, with liver effects observed at 2500 mg/kg/day.[3] For 5-ASA, renal toxicity in the form of papillary necrosis has been observed in rats at single doses of approximately 750 mg/kg to 1000 mg/kg.[2] In chronic studies with 5-ASA in dogs, renal changes were noted at doses of 80 mg/kg/day.[2] It is important to note that 4-ASA has been reported to be about 50% more potent than 5-ASA in terms of anti-inflammatory activity, which may influence the therapeutic and toxic dose ranges.[4]
Q3: Are there any known hematological side effects of 4-ASA in animal models?
A3: Specific data on hematological side effects of 4-ASA in animal studies is scarce. However, as a general practice in toxicology studies, a complete blood count (CBC) is a standard component of safety assessment. Researchers should monitor for any significant changes in red blood cells, white blood cells, and platelets.
Q4: What are the potential reproductive and developmental side effects of 4-ASA?
A4: There is limited publicly available information on the developmental and reproductive toxicity (DART) of this compound. General DART studies in animals assess effects on fertility, embryonic and fetal development, and pre- and postnatal development.[5][6][7] One source suggests that 4-ASA is not expected to increase congenital malformations based on animal studies, though the primary studies are not detailed.[8] For 5-ASA, studies in rats and rabbits at oral doses up to 480 mg/kg/day showed no teratogenic effects.[2]
Troubleshooting Guides
Problem: I am observing significant weight loss and decreased food consumption in my study animals treated with 4-ASA.
-
Possible Cause: Gastrointestinal irritation is a potential side effect of salicylates. This can lead to discomfort, reduced appetite, and consequently, weight loss.
-
Troubleshooting Steps:
-
Dose Reduction: Consider if the administered dose is approaching a toxic level. A dose-range finding study can help establish a maximum tolerated dose (MTD).
-
Vehicle and Formulation: Ensure the vehicle used for administration is not contributing to the adverse effects. For oral administration, consider if the formulation is causing local irritation in the stomach. Enteric-coated formulations can mitigate gastric irritation.
-
Supportive Care: Provide palatable, high-energy food to encourage eating. Ensure adequate hydration.
-
Clinical Pathology: Analyze blood samples for markers of systemic toxicity, such as kidney and liver function tests, to rule out more severe underlying issues.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to severe morbidity, perform a thorough gross necropsy and histopathological examination of the GI tract to assess for inflammation, ulceration, or other abnormalities.
-
Problem: My study animals are showing elevated serum creatinine and BUN levels after repeated dosing with 4-ASA.
-
Possible Cause: Renal toxicity has been identified as a key concern with 5-ASA in animal studies, and similar effects could potentially occur with 4-ASA.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood biochemistry analysis to confirm the elevations.
-
Urinalysis: Conduct urinalysis to check for proteinuria, glucosuria, and the presence of casts, which can be indicative of kidney damage.
-
Dose-Response Relationship: Determine if the severity of the renal markers correlates with the dose of 4-ASA administered.
-
Histopathology: At necropsy, carefully examine the kidneys for any gross abnormalities. Perform a detailed histopathological evaluation, paying close attention to the renal papilla and tubules for signs of necrosis or degeneration.
-
Consider Alternative Compounds: If renal toxicity is a significant issue at therapeutically relevant doses, it may be necessary to consider alternative compounds or formulations designed to minimize systemic absorption and target drug delivery to the site of action (e.g., the colon in IBD models).
-
Quantitative Data Summary
The following tables summarize available quantitative toxicology data for this compound and its related compound, 5-aminosalicylic acid, in animal studies.
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value |
| Mouse | Oral | LD50 | 4000 mg/kg |
| Rat | Oral | LD50 | 4000 mg/kg |
Table 2: Repeated-Dose Toxicity of 5-Aminosalicylic Acid and a 5-ASA Derivative
| Compound | Species | Duration | Route | Dose | Findings | Reference |
| 5-ASA Derivative | Rat | 28 days | Oral | 500 mg/kg/day | NOAEL | [3] |
| 5-ASA Derivative | Rat | 28 days | Oral | 2500 mg/kg/day | Elevated ALT and ALP, increased relative liver weight | [3] |
| 5-ASA | Rat | 13 weeks | Oral | 160 mg/kg | Moderate papillary necrosis | [2] |
| 5-ASA | Rat | 26 weeks | Oral | 320 mg/kg | Papillary necrosis | [2] |
| 5-ASA | Rat | 26 weeks | Oral | 360 mg/kg | Tubular degeneration, mineralization, urothelial hyperplasia, increased BUN and creatinine | [2] |
| 5-ASA | Dog | Chronic | Oral | 80 mg/kg/day | Renal changes | [2] |
NOAEL: No Observable Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase; BUN: Blood Urea Nitrogen.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure) - Adapted from a study on a 5-ASA derivative
-
Objective: To determine the acute oral toxicity (LD50) of a test substance.
-
Species: Rat (Wistar or Sprague-Dawley).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose is selected based on available data.
-
A single animal is administered the test substance by oral gavage.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until the criteria for stopping the study are met.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
Protocol 2: Repeated-Dose Oral Toxicity Study (28-Day) - General Protocol
-
Objective: To evaluate the potential toxicity of a test substance after repeated oral administration over 28 days.
-
Species: Rat (Sprague-Dawley).
-
Methodology:
-
Animals are randomly assigned to control and treatment groups (typically 3 dose levels).
-
The test substance is administered daily by oral gavage for 28 consecutive days. The control group receives the vehicle.
-
In-life Observations:
-
Clinical signs are recorded daily.
-
Body weight and food consumption are measured weekly.
-
-
Clinical Pathology (at termination):
-
Blood is collected for hematology (CBC) and clinical chemistry (including renal and liver function panels).
-
-
Pathology (at termination):
-
Animals are euthanized, and a full gross necropsy is performed.
-
Organ weights (e.g., liver, kidneys, spleen) are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
-
Visualizations
Caption: Workflow for a 28-day repeated-dose oral toxicity study.
Caption: Logical workflow for troubleshooting adverse effects in animal studies.
References
- 1. Abstract for DART-04 [ntp.niehs.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Experimental studies on the pharmacokinetics and toxicity of 5-aminosalicylic acid-O-sulfate following local and systemic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 6. criver.com [criver.com]
- 7. premier-research.com [premier-research.com]
- 8. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminosalicylic Acid In Vitro Drug Interaction Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro drug interaction studies with 4-Aminosalicylic acid (4-ASA).
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro interactions of this compound to consider?
A1: this compound (4-ASA) is a substrate for several solute carrier (SLC) transporters. Key interactions to consider in vitro are with organic anion transporters (OAT1 and OAT3), organic cation transporters (OCT1 and OCT2), and organic anion transporting polypeptide 1B1 (OATP1B1).[1][2] It is not a substrate for ATP-binding cassette (ABC) transporters.[1][2] Additionally, as a prodrug, its metabolite inhibits dihydrofolate reductase (DHFR).[3] 4-ASA and its derivatives have also been studied for their inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4][5]
Q2: Which drugs are known to inhibit the in vitro transport of 4-ASA?
A2: Several drugs have been shown to inhibit the uptake of 4-ASA in vitro. Nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, diclofenac, and indomethacin (B1671933) can significantly inhibit 4-ASA uptake via OAT1 and OAT3.[1] Other notable inhibitors include rifampin (for OATP1B1), probenecid (B1678239) (for OAT1 and OAT3), and verapamil (B1683045) (for OCT1 and OCT2).[2] Cimetidine and quinidine (B1679956) also show potential for drug-drug interactions with 4-ASA.[2]
Q3: What is the mechanism of action of 4-ASA that can be studied in vitro?
A3: 4-ASA acts as a prodrug. It is incorporated into the folate pathway by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) to form a hydroxyl dihydrofolate antimetabolite. This metabolite then inhibits the enzymatic activity of dihydrofolate reductase (DHFR), blocking the folate pathway.[3][6] This inhibitory activity can be quantified using in vitro enzyme assays.
Q4: How is 4-ASA metabolized in in vitro systems?
A4: In vitro, 4-ASA is primarily metabolized through acetylation in the liver and intestinal mucosa.[7] The main metabolite is N-acetyl-p-aminosalicylic acid.[7] When designing in vitro studies, it is important to consider the potential for metabolic conversion of 4-ASA.
Troubleshooting Guides
Transporter Uptake Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background uptake in control cells (mock-transfected) | 1. Non-specific binding of 4-ASA to cells or plasticware.2. Passive diffusion of 4-ASA.3. Presence of endogenous transporters in the cell line. | 1. Pre-treat plates with a blocking agent.2. Wash cells thoroughly with ice-cold buffer after incubation.3. Reduce incubation time to minimize passive diffusion.4. Use a well-characterized cell line with low endogenous transporter expression. |
| Low or no transporter-mediated uptake of 4-ASA | 1. Low expression or incorrect localization of the transfected transporter.2. Sub-optimal assay conditions (e.g., buffer pH, temperature).3. Degradation of 4-ASA in the assay medium. | 1. Verify transporter expression via Western blot or qPCR.2. Confirm correct membrane localization using immunofluorescence.3. Optimize buffer pH and ensure temperature is maintained at 37°C during uptake.4. Check the stability of 4-ASA in the assay buffer under experimental conditions. |
| Inconsistent results between experiments | 1. Variation in cell passage number, leading to changes in transporter expression.2. Inconsistent timing of washes and incubations.3. Variability in reagent preparation. | 1. Use cells within a defined passage number range.2. Standardize all incubation and wash times precisely.3. Prepare fresh reagents for each experiment and ensure accurate pipetting. |
Enzyme Inhibition Assays (DHFR, COX-2, 5-LOX)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in enzyme activity | 1. Enzyme instability.2. Inaccurate substrate or cofactor concentrations.3. Temperature fluctuations during the assay. | 1. Keep the enzyme on ice at all times and use it within its stability window.2. Prepare fresh substrate and cofactor solutions and verify their concentrations.3. Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. |
| No or low inhibition by 4-ASA or its derivatives | 1. For DHFR, 4-ASA is a prodrug and requires metabolic activation.2. Incorrect assay conditions for inhibitor binding.3. The specific derivative may not be an inhibitor of the target enzyme. | 1. For DHFR assays, the hydroxyl dihydrofolate metabolite of 4-ASA must be used as the inhibitor, not 4-ASA itself.2. Optimize pre-incubation time of the enzyme with the inhibitor.3. Confirm the identity and purity of the test compound. |
| Precipitation of test compound in assay buffer | 1. Poor solubility of the 4-ASA derivative.2. High concentration of the test compound. | 1. Use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.2. Determine the solubility limit of the compound in the assay buffer and test at concentrations below this limit. |
Data Presentation
Table 1: In Vitro Transporter Kinetics for this compound
| Transporter | Cell Line | Km (μM) | Reference |
| OATP1B1 | HEK293 | 50.0 | [2] |
| OAT1 | HEK293 | 78.1 | [2] |
| OAT3 | HEK293 | 100.1 | [2] |
| OCT1 | HEK293 | 20.3 | [2] |
| OCT2 | HEK293 | 28.7 | [2] |
Table 2: IC50 Values for Inhibition of 4-ASA Uptake by Various Drugs
| Inhibitor | Transporter | IC50 (μM) | Reference |
| Ibuprofen | OAT1 | 2.5 | [1] |
| Naproxen | OAT1 | 8.9 | [1] |
| Indomethacin | OAT1 | 0.3 | [1] |
| Diclofenac | OAT1 | 0.6 | [1] |
| Probenecid | OAT1 | 1.8 | [2] |
| Ibuprofen | OAT3 | 10.5 | [1] |
| Naproxen | OAT3 | 1.2 | [1] |
| Indomethacin | OAT3 | 0.04 | [1] |
| Diclofenac | OAT3 | 0.2 | [1] |
| Probenecid | OAT3 | 2.7 | [2] |
| Rifampin | OATP1B1 | 1.9 | [2] |
| Verapamil | OCT1 | 1.3 | [2] |
| Quinidine | OCT1 | 0.8 | [2] |
| Verapamil | OCT2 | 0.2 | [2] |
| Quinidine | OCT2 | 0.5 | [2] |
Experimental Protocols
Protocol 1: OAT1/OAT3 Uptake Assay in HEK293 Cells
-
Cell Culture: Culture HEK293 cells stably transfected with human OAT1, OAT3, or an empty vector (mock control) in appropriate media.
-
Seeding: Seed cells in 24-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubation: Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation buffer and add the uptake solution containing 4-ASA (and any inhibitors being tested) to start the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 5 minutes) at 37°C. Uptake should be in the linear range.
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
Quantification: Quantify the intracellular concentration of 4-ASA using a validated LC-MS/MS method.
-
Data Analysis: Normalize the uptake to the protein concentration in each well, determined by a protein assay (e.g., BCA). Calculate the transporter-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the 4-ASA metabolite (inhibitor), NADPH, and dihydrofolate (DHF) in the assay buffer.
-
Prepare a working solution of purified human DHFR enzyme in the assay buffer.
-
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, the 4-ASA metabolite at various concentrations, and the DHFR enzyme solution. Include a positive control (e.g., methotrexate) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF solution to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each well. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. xenotech.com [xenotech.com]
- 6. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]
- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 4-aminosalicylic acid in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4-aminosalicylic acid (4-ASA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound (4-ASA) has different proposed mechanisms of action depending on the context. In its use as an antitubercular agent, it acts as a prodrug.[1][2] It is incorporated into the folate pathway by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the formation of a hydroxyl dihydrofolate antimetabolite. This antimetabolite then inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in Mycobacterium tuberculosis.[1][2] In the context of inflammatory bowel disease (IBD), its anti-inflammatory mechanism is less well-defined but it is known to be effective.[3]
Q2: What are the common off-target effects or side effects observed with 4-ASA?
A2: Clinically, 4-ASA is associated with several side effects, which can be considered off-target effects in a research setting. The most common are gastrointestinal disturbances such as nausea, vomiting, abdominal pain, and diarrhea.[1] Other potential off-target effects include liver inflammation (hepatitis), allergic reactions, and inhibition of thyroid hormone synthesis.[1] In contrast to its isomer, 5-aminosalicylic acid (5-ASA), 4-ASA does not appear to affect arachidonic acid metabolism or act as a free radical scavenger.[4]
Q3: How can I minimize systemic off-target effects of 4-ASA in my in vivo experiments?
A3: A primary strategy to minimize systemic off-target effects, particularly in models of inflammatory bowel disease, is the use of a prodrug approach.[3][5] Prodrugs are designed to be inactive systemically and are converted to the active 4-ASA molecule at the target site, such as the colon. This approach reduces the exposure of non-target tissues to the active drug, thereby minimizing systemic side effects.[3][5]
Q4: Are there known drug-drug interactions that could influence the off-target effects of 4-ASA?
A4: Yes, 4-ASA is a substrate for several solute carrier (SLC) uptake transporters, including OATP1B1, OAT1, OAT3, OCT1, and OCT2. Co-administration of other drugs that are inhibitors or substrates of these transporters could alter the pharmacokinetics of 4-ASA, potentially leading to increased systemic exposure and off-target effects. For example, drugs like rifampin, probenecid, and some nonsteroidal anti-inflammatory drugs (NSAIDs) have the potential for such interactions.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in cell culture experiments.
-
Possible Cause: The concentration of 4-ASA used may be too high, leading to off-target cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a working concentration that is effective for your intended purpose without causing excessive cell death.
-
Optimize Incubation Time: Reduce the duration of exposure to 4-ASA to the minimum time required to observe the desired on-target effect.
-
Assess Cell Health Markers: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., lactate (B86563) dehydrogenase (LDH) release) to understand the mechanism of cell death.
-
Use a Control Cell Line: If possible, use a cell line that does not express the target of interest to determine if the observed cytotoxicity is on-target or off-target.
-
Problem 2: Inconsistent or unexpected phenotypic results in cellular assays.
-
Possible Cause: 4-ASA may be interacting with unintended cellular targets, leading to a complex biological response that masks or alters the expected on-target phenotype.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that 4-ASA is binding to its intended target within your cellular model and at the concentrations used.
-
Employ a Structurally Unrelated Agonist/Antagonist: If available, use a compound with a different chemical structure that targets the same protein or pathway. If this compound produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Conduct Off-Target Profiling: Consider screening 4-ASA against a panel of kinases or using a broader target profiling approach to identify potential off-target interactions.
-
Data Presentation
Table 1: Solute Carrier (SLC) Transporters Involved in this compound Uptake
| Transporter | Transport Affinity (Km) in µM | Significance |
| OATP1B1 | 50.0 | Involved in hepatic uptake. |
| OAT1 | 78.0 | Plays a role in renal elimination. |
| OAT3 | 100.1 | Contributes to renal secretion. |
| OCT1 | 20.3 | May influence hepatic and intestinal disposition. |
| OCT2 | 28.7 | Involved in renal and neuronal uptake. |
Data suggests that renal transporters OAT1 and OAT3 are major contributors to the elimination of 4-ASA.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Resazurin-Based Reagent
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-ASA in a suitable solvent (e.g., DMSO). Create a serial dilution of 4-ASA in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of 4-ASA. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours, or as recommended by the manufacturer, to allow for the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Protocol 2: Metabolite Extraction from Adherent Cell Cultures for Off-Target Analysis
-
Cell Culture and Treatment: Culture adherent cells to the desired confluency and treat with 4-ASA at the experimental concentration and for the specified duration.
-
Washing: Quickly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Metabolite Extraction: Add a pre-chilled extraction solution (e.g., 80% methanol) to each well and scrape the cells from the surface.
-
Collection and Lysis: Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Sample Preparation for Analysis: The extracted metabolites can then be dried down and reconstituted in a suitable solvent for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, in contrast to 5-aminosalicylic acid, has no effect on arachidonic acid metabolism in human neutrophils, or on the free radical 1,1-diphenyl-2-picrylhydrazyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macromolecular prodrug of this compound for targeted delivery to inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminosalicylic Acid (4-ASA) Stability and Storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability issues and proper storage of 4-Aminosalicylic acid (4-ASA).
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to degradation from several factors, including heat, light, air (oxidation), and pH. Exposure to these conditions can lead to a loss of potency and the formation of degradation products.[1][2]
Q2: What is the primary degradation product of 4-ASA and is it harmful?
A2: The main degradation product of 4-ASA is 3-aminophenol (B1664112) (m-aminophenol), which is formed through a process called decarboxylation.[3][4] This degradation is particularly prominent in aqueous solutions at temperatures above 40°C.[5] It is important to note that m-aminophenol is a known hepatotoxin, making the control of 4-ASA degradation critical.
Q3: How should solid this compound be stored?
A3: Solid 4-ASA should be stored in a cool, dry, and dark place.[1][6] It is recommended to keep it in tightly sealed, light-resistant containers under an inert atmosphere to minimize exposure to air and moisture.[7] For long-term storage, temperatures of -20°C are often suggested.[2]
Q4: What is the stability of 4-ASA in aqueous solutions?
A4: 4-ASA is relatively unstable in aqueous solutions.[2] The rate of degradation is significantly influenced by temperature and pH. Solutions should be freshly prepared and protected from light. Darkened or discolored solutions should not be used.[8]
Q5: How does pH affect the stability of 4-ASA in solution?
A5: The degradation of 4-ASA in aqueous solutions is pH-dependent. The rate of decarboxylation is at its maximum near the isoelectric pH of the molecule.[9] Both acidic and basic conditions can influence the stability, with studies on the related compound 5-aminosalicylic acid (5-ASA) showing it is most stable under conditions that inhibit oxidation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (darkening) of solid 4-ASA | Exposure to light and/or air (oxidation). | Store solid 4-ASA in amber, tightly sealed containers. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). |
| Precipitate formation in 4-ASA solution | Exceeding solubility limits, temperature changes, or pH shifts. | Ensure the concentration is within the solubility limits for the chosen solvent. Maintain a constant temperature. Buffer the solution to an appropriate pH if necessary. |
| Unexpected peaks in HPLC analysis | Degradation of 4-ASA. The most common degradation product is m-aminophenol. | Prepare solutions fresh before use. Protect solutions from light and heat. Analyze samples promptly after preparation. Run a standard of m-aminophenol to confirm the identity of the degradation peak. |
| Low assay results for 4-ASA | Degradation due to improper storage or handling during the experiment. | Review storage conditions of both solid 4-ASA and prepared solutions. Ensure all experimental steps are performed while protecting the compound from light and elevated temperatures. |
| Inconsistent experimental results | Variable degradation of 4-ASA between experiments. | Standardize solution preparation and handling procedures. Always use freshly prepared solutions and control the temperature and light exposure during your experiments. |
Data on 4-ASA Stability
Table 1: General Stability and Storage Recommendations for this compound
| Form | Condition | Recommendation | Reference |
| Solid | Light and Air | Store in tight, light-resistant containers.[1] Darkens on exposure.[2] | [1][2] |
| Solid | Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended.[2] | [2] |
| Solid | Atmosphere | Store under an inert atmosphere.[7] | [7] |
| Aqueous Solution | General | Relatively unstable; decomposes with the evolution of CO2.[2] | [2] |
| Aqueous Solution | Temperature | Unstable above 40°C, leading to decarboxylation to form m-aminophenol.[5] | [5] |
| Aqueous Solution | Appearance | Darkened solutions should not be used.[8] | [8] |
Table 2: pH-Dependent Degradation of this compound
| pH Condition | Effect on Stability | Primary Degradation Pathway | Reference |
| Near Isoelectric Point | Maximum rate of decarboxylation. | Decarboxylation to m-aminophenol. | [9] |
| Acidic (below pH 7.0) | The mechanism involves a rate-controlling proton attack on the carbon alpha to the carboxylic acid group. | Decarboxylation. | [9] |
| General | Conditions that promote oxidation can increase degradation. | Oxidation. | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-ASA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Incubate the stock solution at a high temperature (e.g., 70°C) for a specified time (e.g., 24, 48, 72 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute an aliquot with the mobile phase.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of 4-ASA.
Protocol 2: HPLC Method for the Analysis of 4-ASA and its Degradation Product, m-Aminophenol
This is a general HPLC method that can be optimized for specific instrumentation and requirements.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., methanol or acetonitrile). An ion-pair reagent may be used to improve peak shape. A reported method uses a mobile phase of 20 mM phosphate buffer, 20 mM tetrabutylammonium (B224687) hydrogen sulphate, and 16% (v/v) methanol, adjusted to pH 6.8.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both 4-ASA and m-aminophenol have significant absorbance (e.g., 233 nm).[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Sample Preparation:
-
Dilute the samples from the forced degradation study to a final concentration within the linear range of the method using the mobile phase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid, and revised crystal structure of p-aminosalicylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of 4-Aminosalicylic Acid in a Colitis Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-aminosalicylic acid (4-ASA) and other aminosalicylate-based drugs for the treatment of colitis in a dextran (B179266) sulfate (B86663) sodium (DSS) induced mouse model. The information presented is supported by experimental data from various studies to assist researchers in evaluating the therapeutic potential of 4-ASA.
Comparative Efficacy of Aminosalicylates in DSS-Induced Colitis
The following tables summarize quantitative data from studies utilizing the DSS-induced colitis mouse model to evaluate the efficacy of this compound and its alternatives.
Table 1: Effect of Aminosalicylates on Disease Activity Index (DAI)
| Treatment Group | Dosage | Administration Route | DAI Score (Mean ± SEM/SD) | % Reduction vs. DSS Control | Reference |
| DSS Control | - | - | 3.5 ± 0.5 | - | [1] |
| 4-ASA | Data not available | Data not available | Data not available | Data not available | |
| 5-ASA | 100 mg/kg/day | Oral gavage | 1.8 ± 0.4 | 48.6% | [2] |
| Sulfasalazine (B1682708) | 30 mg/kg/day | Oral | Significantly reduced | Not specified | [3] |
| Sulfasalazine | 60 mg/kg/day | Oral | Significantly reduced | Not specified | [3] |
| Sulfasalazine | 200 mg/kg/day | Oral gavage | No significant effect | Not specified | [4] |
| Olsalazine (B1677275) | 50 mg/kg/day | Not specified | Significantly prolonged survival | Not specified | [5] |
| Olsalazine | 0.6 g/kg | Intragastric | Significantly decreased | Not specified | [6] |
Table 2: Effect of Aminosalicylates on Colon Length
| Treatment Group | Dosage | Administration Route | Colon Length (cm, Mean ± SEM/SD) | % Increase vs. DSS Control | Reference |
| DSS Control | - | - | 5.5 ± 0.3 | - | [2] |
| 4-ASA | Data not available | Data not available | Data not available | Data not available | |
| 5-ASA | 100 mg/kg/day | Oral gavage | 7.2 ± 0.4 | 30.9% | [2] |
| Sulfasalazine | 30 mg/kg/day | Oral | Significantly suppressed reduction | Not specified | [3] |
| Sulfasalazine | 60 mg/kg/day | Oral | Significantly suppressed reduction | Not specified | [3] |
| Olsalazine | 50 mg/kg/day | Not specified | Significantly ameliorated shortening | Not specified | [5] |
Table 3: Effect of Aminosalicylates on Body Weight Loss
| Treatment Group | Dosage | Administration Route | % Body Weight Loss (Mean ± SEM/SD) | % Amelioration vs. DSS Control | Reference |
| DSS Control | - | - | ~15% | - | [3] |
| 4-ASA | Data not available | Data not available | Data not available | Data not available | |
| 5-ASA | 100 mg/kg/day | Oral gavage | Significantly reduced | Not specified | [7] |
| Sulfasalazine | 30 mg/kg/day | Oral | Mildly ameliorated | Not specified | [3] |
| Sulfasalazine | 60 mg/kg/day | Oral | Mildly ameliorated | Not specified | [3] |
| Olsalazine | 50 mg/kg/day | Not specified | Significantly ameliorated | Not specified | [5] |
Table 4: Effect of Aminosalicylates on Inflammatory Cytokines
| Treatment Group | Dosage | Administration Route | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Anti-inflammatory Cytokines (IL-10) | Reference |
| DSS Control | - | - | Significantly increased | Significantly decreased | [2][6] |
| 4-ASA | Data not available | Data not available | Data not available | Data not available | |
| 5-ASA | 100 mg/kg/day | Oral gavage | Significantly suppressed | Not specified | [2] |
| Olsalazine | 0.6 g/kg | Intragastric | Significantly decreased (TNF-α, IL-1β) | Significantly increased | [6] |
Note: A direct comparative study of 4-ASA with other aminosalicylates in a DSS-induced colitis mouse model with comprehensive quantitative data was not identified in the searched literature. The tables are populated with data from various studies to provide a general comparison.
Experimental Protocols
A detailed methodology for the DSS-induced colitis model and administration of the compared therapeutic agents is crucial for the reproducibility and validation of findings.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility in mimicking human ulcerative colitis.[8]
-
Animal Model: Male C57BL/6 or Balb/c mice (6-8 weeks old) are commonly used.[3][9]
-
Induction of Acute Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days.[9][10] Control groups receive regular drinking water.
-
Induction of Chronic Colitis: Mice are subjected to multiple cycles of DSS administration (e.g., 2-3 cycles of 2-3.5% DSS for 4-5 days) interspersed with periods of regular drinking water (e.g., 4-7 days).[4][9]
-
Monitoring of Colitis Severity:
-
Body Weight: Monitored daily.[12]
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, crypt damage, and ulceration.[12]
-
Cytokine Analysis: Colon tissue or serum is analyzed for levels of pro- and anti-inflammatory cytokines using methods like ELISA or qPCR.
Drug Administration Protocols
-
This compound (4-ASA): While specific protocols for DSS mouse models are not detailed in the available search results, a review suggests that 4-ASA is approximately 50% more potent than 5-ASA.[13]
-
5-Aminosalicylic Acid (5-ASA): Administered orally via gavage at a dosage of 100 mg/kg/day.[2][7]
-
Sulfasalazine: Administered orally at dosages ranging from 30 mg/kg/day to 200 mg/kg/day.[3][4]
-
Olsalazine: Administered at a dosage of 50 mg/kg/day or 0.6 g/kg intragastrically.[5][6]
Visualizing Molecular Pathways and Experimental Processes
Experimental Workflow for DSS-Induced Colitis and Treatment
Caption: Experimental workflow for inducing colitis in mice and evaluating treatments.
Proposed Signaling Pathway for Aminosalicylates in Colitis
Caption: Proposed mechanism of action for aminosalicylates via NF-κB pathway inhibition.
Discussion
The available literature suggests that aminosalicylates, including 5-ASA and its prodrugs sulfasalazine and olsalazine, are effective in ameliorating the clinical and pathological features of DSS-induced colitis in mice.[2][3][5][6][7] These compounds have been shown to reduce the Disease Activity Index, mitigate colon shortening, and decrease the expression of pro-inflammatory cytokines.[2][6]
The primary mechanism of action for these drugs is believed to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2] By blocking this pathway, aminosalicylates can reduce the production of inflammatory mediators.
While direct comparative data for 4-ASA in the DSS mouse model is limited in the searched literature, one review suggests it may be more potent than 5-ASA and also acts through the inhibition of NF-κB.[13] Further head-to-head studies are warranted to definitively establish the comparative efficacy of 4-ASA against other aminosalicylates in this preclinical model. Such studies would be invaluable for guiding the development of novel therapies for inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amelioration of the DSS-induced colitis in mice by pretreatment with 4,4′-diaponeurosporene-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminosalicylic Acid and 5-Aminosalicylic Acid for Inflammatory Bowel Disease
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of treatments for inflammatory bowel disease (IBD), aminosalicylates have long been a cornerstone. Among these, 5-aminosalicylic acid (5-ASA), also known as mesalazine, is a widely prescribed first-line therapy. However, its positional isomer, 4-aminosalicylic acid (4-ASA), historically used as an antitubercular agent, has demonstrated significant anti-inflammatory properties, warranting a detailed comparison. This guide provides an objective, data-driven analysis of 4-ASA and 5-ASA, focusing on their physicochemical properties, mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Profiles: A Tabular Comparison
A fundamental understanding of the physicochemical and pharmacokinetic properties of 4-ASA and 5-ASA is crucial for optimizing drug delivery and therapeutic efficacy. The following tables summarize key parameters for both compounds.
Table 1: Physicochemical Properties
| Property | This compound (4-ASA) | 5-Aminosalicylic Acid (5-ASA) |
| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to pinkish or purplish-tan crystals or powder |
| Melting Point | 135-145°C | 275-280°C (with decomposition)[1] |
| Water Solubility | Limited solubility | Poorly soluble (<0.1 g/100 mL at 21°C)[1] |
| pKa | ~3.25 (carboxyl) | ~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl)[1] |
| Stability | Darkens on exposure to light and air | Unstable in the presence of water and light[1] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (4-ASA) | 5-Aminosalicylic Acid (5-ASA) |
| Absorption | Rapidly and extensively absorbed from the proximal gastrointestinal tract. | Partially absorbed from the colon; various formulations are designed for delayed and targeted release. |
| Metabolism | Primarily metabolized in the liver to acetyl-4-aminosalicylic acid and glycine-4-aminosalicylic acid. | Extensively acetylated to N-acetyl-5-ASA in the intestinal mucosa and liver.[1] |
| Elimination Half-life (t½) | Varies with formulation; rapid for the parent drug. | 0.4 to 2.4 hours for the parent drug; 6 to 9 hours for N-acetyl-5-ASA.[1] |
| Excretion | Primarily renal. | Primarily renal as N-acetyl-5-ASA.[1] |
Mechanisms of Action: Divergent Anti-Inflammatory Pathways
While both 4-ASA and 5-ASA are effective in managing IBD, their primary mechanisms of action appear to differ significantly. 5-ASA exerts its anti-inflammatory effects through a multi-faceted approach, whereas 4-ASA is believed to act more specifically on the NF-κB signaling pathway.
5-Aminosalicylic Acid: A Multi-Target Approach
The anti-inflammatory properties of 5-ASA are attributed to several mechanisms:
-
Inhibition of Arachidonic Acid Metabolism: 5-ASA is a potent inhibitor of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA acts as a potent antioxidant, neutralizing harmful free radicals that contribute to mucosal damage in IBD.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): A key mechanism of 5-ASA is the activation of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation. Activated PPAR-γ can inhibit the production of pro-inflammatory cytokines.
This compound: Targeting NF-κB
In contrast to 5-ASA, 4-ASA does not appear to be a potent scavenger of free radicals or an inhibitor of arachidonic acid metabolism. Its primary anti-inflammatory mechanism is thought to be the inhibition of the nuclear factor-kappa B (NF-κB) pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, 4-ASA can effectively suppress the inflammatory cascade.
Experimental Protocols: A Guide to In Vitro and In Vivo Assays
To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of 4-ASA and 5-ASA.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to inhibit NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Human colonic epithelial cells (e.g., Caco-2 or HT-29) are stably transfected with a luciferase reporter construct containing NF-κB response elements.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of 4-ASA or 5-ASA for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.
-
Incubation: The cells are incubated for a further 6-8 hours to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used and reproducible animal model to study IBD and evaluate the efficacy of therapeutic agents.
Methodology:
-
Induction of Colitis: Mice are administered DSS (typically 2-3% w/v) in their drinking water for 5-7 days to induce acute colitis.
-
Treatment: During the DSS administration period, mice are treated with 4-ASA, 5-ASA, or a vehicle control, typically via oral gavage.
-
Clinical Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their colons are collected.
-
Evaluation of Colitis Severity: The severity of colitis is assessed by measuring colon length (colitis leads to colon shortening), histological scoring of inflammation and tissue damage, and quantifying inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue.
Clinical Efficacy and Safety: A Head-to-Head Perspective
Clinical studies directly comparing 4-ASA and 5-ASA are limited but provide valuable insights into their relative efficacy and safety.
A double-blind, randomized trial in patients with quiescent Crohn's ileocolitis compared the efficacy of a one-year maintenance treatment with oral 4-ASA (1.5 g/day ) and oral 5-ASA (1.5 g/day ). The study found no statistically significant difference in relapse rates between the two groups (36% for 4-ASA vs. 38% for 5-ASA).[2] This suggests that 4-ASA may be as effective as 5-ASA in maintaining remission in Crohn's disease.[2]
Another double-blind clinical trial compared the effects of 4-ASA and 5-ASA in the topical treatment of ulcerative colitis. In this study, 63 patients received either 4-ASA or 5-ASA as a rectal enema. The results showed no significant difference in clinical, sigmoidoscopic, or histological improvement between the two treatment groups.[3]
Regarding safety, 4-ASA is generally well-tolerated, with the most common side effects being gastrointestinal disturbances such as nausea, abdominal pain, and diarrhea. Importantly, unlike 5-ASA, which has been associated with rare cases of nephrotoxicity, no such renal side effects have been reported for 4-ASA.[4]
Conclusion
Both this compound and 5-aminosalicylic acid are effective anti-inflammatory agents for the treatment of inflammatory bowel disease. While 5-ASA has a broader, multi-targeted mechanism of action, 4-ASA appears to exert its effects primarily through the inhibition of the NF-κB pathway. Clinical evidence, although limited, suggests that 4-ASA has comparable efficacy to 5-ASA in maintaining remission in Crohn's disease and treating ulcerative colitis, with a potentially more favorable safety profile, particularly concerning nephrotoxicity. The distinct mechanisms of action and comparable efficacy highlight the potential of 4-ASA as a valuable therapeutic alternative to 5-ASA. Further head-to-head comparative studies, both preclinical and clinical, are warranted to fully elucidate their relative therapeutic potential and to identify patient populations that may benefit most from each specific aminosalicylate. This comprehensive comparison provides a solid foundation for researchers and drug development professionals to advance the understanding and application of these important IBD therapies.
References
- 1. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind clinical trial to compare the effects of this compound to 5-aminosalicylic acid in topical treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminosalicylic Acid and Ethambutol in Tuberculosis Research
In the landscape of tuberculosis (TB) treatment and research, both 4-Aminosalicylic acid (PAS) and ethambutol (B1671381) (EMB) have played significant roles. While ethambutol is a first-line agent in the standard TB regimen, this compound, an older drug, has seen a resurgence in the treatment of multidrug-resistant tuberculosis (MDR-TB). This guide provides a detailed, objective comparison of these two drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (PAS) | Ethambutol (EMB) |
| Drug Class | Second-line anti-TB drug | First-line anti-TB drug |
| Mechanism of Action | Prodrug that inhibits dihydrofolate reductase, disrupting folate synthesis.[1] | Inhibits arabinosyl transferases (EmbA, EmbB, EmbC), disrupting the synthesis of the mycobacterial cell wall.[2] |
| Primary Use | Treatment of multidrug-resistant tuberculosis (MDR-TB). | Component of the standard first-line treatment regimen for drug-susceptible TB. |
| Common Adverse Events | Gastrointestinal disturbances (nausea, vomiting, diarrhea), hypersensitivity reactions.[3] | Ocular toxicity (optic neuritis), which can lead to decreased visual acuity and color blindness.[4][5][6] |
Efficacy in Tuberculosis Treatment
Direct comparative clinical trials of this compound versus ethambutol are scarce, particularly in the modern era of TB treatment. The available data is largely derived from observational studies and meta-analyses of treatment regimens for multidrug-resistant tuberculosis, where these drugs are used in combination with other agents.
A meta-analysis of MDR-TB treatment outcomes indicated that individualized regimens had a higher success rate (64%) compared to standardized regimens (52%).[7] While this study did not directly compare PAS and EMB, it highlights the importance of tailored therapy in MDR-TB, where both drugs are often considered. Another study on MDR-TB treatment outcomes showed that regimens with at least four active drugs were mandatory for successful treatment.[8]
The following table summarizes treatment success rates from various cohort studies where either PAS or EMB were part of the regimen for MDR-TB. It is important to note that the contribution of each individual drug to the overall outcome cannot be definitively determined from this data.
| Study Cohort | Regimen Included | Treatment Success Rate | Reference |
| Chinese MDR-TB Cohort | Standardized MDR-TB regimen which could include PAS or EMB | Not specified for individual drugs | [3] |
| Latvian MDR-TB Cohort | Individualized regimens which could include PAS or EMB | 69.2% | [9] |
| Indian MDR-TB Cohort | Individualized regimens which could include PAS or EMB | 71.2% | [9] |
| Portuguese MDR-TB Cohort | Individualized regimens which could include PAS or EMB | 70.2% | [9] |
| South Korean MDR-TB Cohort (Post-PPM) | Standardized and individualized regimens which could include PAS or EMB | 79.5% | [10] |
Safety and Tolerability Profile
The adverse effect profiles of this compound and ethambutol are distinct and are a major consideration in their clinical use.
A systematic review and meta-analysis of adverse events in MDR-TB treatment reported the following incidences of severe adverse events (SAEs) leading to drug discontinuation[7]:
| Drug | Incidence of Severe Adverse Events (SAEs) Leading to Discontinuation |
| This compound (PAS) | 12.2% |
| Ethambutol (EMB) | 0.5% |
This data suggests that PAS is associated with a significantly higher rate of treatment-limiting adverse events compared to ethambutol.
Common Adverse Events
| Drug | Common Adverse Events | Less Common but Serious Adverse Events |
| This compound (PAS) | Nausea, vomiting, diarrhea, abdominal pain.[3] | Hypersensitivity reactions, hepatotoxicity, hypothyroidism.[3] |
| Ethambutol (EMB) | Nausea, vomiting, headache, dizziness.[11] | Ocular toxicity (optic neuritis), peripheral neuropathy.[4][5][6] |
Ocular Toxicity of Ethambutol
Ocular toxicity is the most significant adverse effect of ethambutol. It is dose-dependent and typically occurs after two months of therapy.[5] Symptoms include blurred vision, decreased visual acuity, and changes in color perception.
The incidence of ethambutol-induced ocular toxicity varies with the daily dose[4][5]:
| Daily Dose of Ethambutol | Incidence of Ocular Toxicity |
| 15 mg/kg | 1% - 2.5% |
| 25 mg/kg | 5% - 6% |
| 35 mg/kg | 18% |
A retrospective study in Korea found an overall incidence of ethambutol-induced optic neuropathy of 1.6%.[6] Another prospective study in India reported that 9.4% of eyes showed a loss in visual acuity at the two-month follow-up in patients receiving a dose of >20 mg/kg.[5]
Mechanism of Action
The mechanisms by which this compound and ethambutol exert their antimycobacterial effects are fundamentally different.
This compound: Targeting Folate Synthesis
This compound is a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. It acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that incorporates para-aminobenzoic acid (pABA) into dihydropteroate. By mimicking pABA, PAS is incorporated into the folate pathway, leading to the formation of a non-functional folate analogue. This ultimately inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis.[1][12]
Figure 1. Mechanism of action of this compound (PAS).
Ethambutol: Targeting Cell Wall Synthesis
Ethambutol specifically inhibits the arabinosyl transferases, a group of enzymes encoded by the embCAB operon in Mycobacterium tuberculosis. These enzymes are crucial for the polymerization of D-arabinose into the arabinan (B1173331) domains of arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall. By inhibiting these enzymes, ethambutol disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth.[2]
Figure 2. Mechanism of action of Ethambutol (EMB).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of antitubercular agents.
Objective: To determine the lowest concentration of this compound or ethambutol that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis isolate (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound or Ethambutol stock solution
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to prevent evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Drug Dilution: Add 100 µL of the drug stock solution to the first well of each row to be tested. Perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions and to the drug-free control wells.
-
Incubation: Seal the plate with parafilm and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Re-incubate for 24 hours.
-
Reading Results: If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13][14][15]
Figure 3. Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Arabinosyl Transferase Inhibition Assay for Ethambutol
Objective: To determine the inhibitory effect of ethambutol on the activity of arabinosyl transferases.
Materials:
-
Cell-free extract containing arabinosyl transferases from a susceptible Mycobacterium species (e.g., M. smegmatis or M. tuberculosis)
-
Radiolabeled substrate precursor (e.g., D-[14C]glucose)
-
Ethambutol solutions of varying concentrations
-
Reaction buffer
-
Thin-layer chromatography (TLC) plates and solvent system
-
Phosphorimager or autoradiography film
Procedure:
-
Enzyme and Substrate Preparation: Prepare a cell-free extract containing arabinosyl transferases. Prepare the radiolabeled substrate.
-
Inhibition Assay: Set up reaction tubes containing the cell-free extract, radiolabeled substrate, and varying concentrations of ethambutol. Include a control with no ethambutol.
-
Incubation: Incubate the reaction mixtures under conditions optimal for enzyme activity.
-
Analysis of Products: Stop the reaction and extract the lipid-linked arabinose donor and the arabinogalactan product.
-
TLC Analysis: Spot the extracted products onto a TLC plate and develop the chromatogram.
-
Detection: Visualize the radiolabeled products using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantification: A decrease in the incorporation of the radiolabel into arabinogalactan in the presence of ethambutol indicates inhibition of arabinosyl transferase activity. Quantify the reduction in product formation to determine the inhibitory potency of ethambutol.[16]
Dihydrofolate Reductase (DHFR) Inhibition Assay for this compound Metabolite
Objective: To determine the inhibitory effect of the active metabolite of this compound on M. tuberculosis dihydrofolate reductase (DHFR).
Materials:
-
Recombinant M. tuberculosis DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Active metabolite of this compound (hydroxyl dihydrofolate)
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Enzyme Assay Setup: In a cuvette, combine the assay buffer, NADPH, and the recombinant DHFR enzyme.
-
Initiation of Reaction: Start the reaction by adding the DHF substrate.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the DHFR activity.
-
Inhibition Assay: Repeat the assay in the presence of varying concentrations of the active metabolite of this compound.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DHFR activity.[1]
Conclusion
This compound and ethambutol are both important drugs in the armamentarium against tuberculosis, but they differ significantly in their primary clinical applications, mechanisms of action, and safety profiles. Ethambutol remains a cornerstone of first-line therapy for drug-susceptible TB, with its major limitation being the risk of ocular toxicity. This compound, while associated with a higher incidence of adverse events, particularly gastrointestinal intolerance, is a valuable agent in the treatment of MDR-TB due to its unique mechanism of action targeting folate synthesis.
For researchers and drug development professionals, the distinct pathways targeted by these drugs offer different opportunities for the development of new antitubercular agents. The experimental protocols outlined provide a framework for the in vitro evaluation of new compounds targeting either the mycobacterial cell wall or folate biosynthesis. A thorough understanding of the comparative profiles of these two drugs is essential for their optimal use in clinical practice and for guiding future research in the fight against tuberculosis.
References
- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adverse Events Associated with Treatment of Multidrug-Resistant Tuberculosis in China: An Ambispective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethambutol-Induced Optic Neuropathy: A Retrospective Study of Incidences and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prospective study of ocular toxicity in patients receiving ethambutol as a part of directly observed treatment strategy therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. An updated systematic review and meta-analysis for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Treatment outcomes of multidrug-resistant tuberculosis--comparison between success and failure cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment Outcomes of Patients with Multidrug-Resistant Tuberculosis: Comparison of Pre- and Post-Public–Private Mix Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. benchchem.com [benchchem.com]
The Ascendancy of Prodrugs: A Comparative Analysis of 4-Aminosalicylic Acid and Its Derivatives in Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals, the quest for more effective and better-tolerated therapies for inflammatory bowel disease (IBD) is a continuous endeavor. 4-Aminosalicylic acid (4-ASA), a compound with a long history in the treatment of tuberculosis, has demonstrated significant anti-inflammatory properties, making it a molecule of interest for IBD. However, its rapid absorption in the upper gastrointestinal tract limits its efficacy in the colon, the primary site of inflammation in ulcerative colitis. This has spurred the development of various prodrugs designed to deliver the active 4-ASA or its isomer, 5-aminosalicylic acid (5-ASA, mesalamine), directly to the colon.
This guide provides a comprehensive comparison of the efficacy of 4-ASA prodrugs relative to the parent compound, supported by experimental data from preclinical and clinical studies. We delve into the mechanisms of action, present quantitative data in easily digestible formats, and provide detailed experimental protocols for key studies.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of aminosalicylates are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms are the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Inhibition of the NF-κB Pathway:
The NF-κB signaling pathway is a central regulator of inflammation. In IBD, the activation of this pathway in intestinal epithelial and immune cells leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response. 4-ASA and its derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway at multiple levels. While the precise interactions of 4-ASA are still under investigation, it is understood to interfere with the activation of IκB kinase (IKK), which is crucial for the release and nuclear translocation of NF-κB. This inhibitory action is more clearly defined for sulfasalazine (B1682708), a prodrug of 5-ASA, which has been shown to directly inhibit IKK-alpha and IKK-beta.[1][2] By preventing the activation of NF-κB, aminosalicylates effectively dampen the production of inflammatory mediators.
Activation of PPAR-γ:
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ has been shown to exert anti-inflammatory effects in the gut. N-acetyl-5-ASA, the major metabolite of 5-ASA, is a known agonist of PPAR-γ.[3] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences to regulate the transcription of target genes, ultimately leading to a reduction in the inflammatory response.
Preclinical Efficacy of 4-ASA Prodrugs
A number of novel, colon-specific prodrugs of 4-ASA have been developed and evaluated in preclinical models of IBD, most commonly the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. These studies aim to demonstrate improved colonic delivery and enhanced therapeutic efficacy compared to the parent compound and other aminosalicylates.
| Prodrug/Compound | Animal Model | Key Findings | Reference |
| 4-ASA-β-O-glucoside | TNBS-induced colitis in rats | Showed significant amelioration of colitis compared to sulfasalazine, oral 4-ASA, and 5-ASA. The prodrug was stable in the upper GIT and released 4-ASA in the cecal and colonic contents. | |
| Macromolecular prodrug of 4-ASA with β-cyclodextrin | TNBS-induced colitis in rats | Demonstrated moderate ameliorating effect on colitis, comparable to orally administered aminosalicylates. Showed a better safety profile with no pathological changes in the pancreas and liver. | [4] |
| Azo prodrug of 4-ASA with 4-ASA (4A-4AAz) | TNBS-induced colitis in rats | Significantly alleviated markers of colonic inflammation and displayed lower GI toxicity compared to sulfasalazine. | [5] |
| Amide prodrugs of 4-ASA with D-phenylalanine and L-tryptophan | TNBS-induced colitis in rats | Showed comparable efficacy to sulfasalazine with a superior safety profile. The prodrugs released 86-91% of 4-ASA in rat fecal matter. | [5] |
Clinical Efficacy of Aminosalicylate Prodrugs
While clinical trials directly comparing novel 4-ASA prodrugs to the parent 4-ASA in IBD are limited, a wealth of data exists from studies comparing different prodrugs of 5-ASA (mesalamine). These trials provide valuable insights into the efficacy of colon-targeted delivery systems.
Balsalazide vs. Mesalamine for Acute Ulcerative Colitis
| Study Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | P-value | Reference |
| Symptomatic Remission at 2 weeks | 64% | 43% | <0.05 | [3] |
| Symptomatic Remission at 12 weeks | 88% | 57% | <0.05 | [3] |
| Complete Remission at 12 weeks | 62% | 37% | <0.05 | [3] |
| Adverse Events | 48% | 71% | <0.05 | [3] |
Olsalazine vs. Mesalamine for Mild to Moderate Ulcerative Colitis
| Study Outcome | Olsalazine (3 g/day ) | Mesalamine (3 g/day ) | P-value | Reference |
| Endoscopic Remission at 12 weeks | 52.2% | 48.8% | 0.67 | [5] |
| Adverse Events | 45% | 36% | NS | [5] |
Experimental Protocols
Preclinical Model: TNBS-Induced Colitis in Rats
A widely used and reproducible model for IBD research involves the intra-rectal administration of the haptenating agent TNBS in a solution of ethanol (B145695) to rats. This induces a transmural colitis that shares histopathological features with human Crohn's disease.
Clinical Trial Protocol: Randomized, Double-Blind, Active-Comparator Study in Ulcerative Colitis
Clinical trials evaluating aminosalicylates in ulcerative colitis typically follow a randomized, double-blind, active-comparator design to assess the efficacy and safety of the investigational drug against an established therapy.
1. Study Population:
-
Inclusion criteria typically include adult patients with a confirmed diagnosis of mildly to moderately active ulcerative colitis, often defined by a specific score on a disease activity index (e.g., Mayo Score).
-
Exclusion criteria often include severe colitis, recent use of corticosteroids or other immunosuppressants, and known allergies to salicylates.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either the investigational prodrug or the active comparator.
-
To maintain blinding, a double-dummy design may be used, where patients in each group receive the active drug for their assigned arm and a placebo that matches the active drug of the other arm.
3. Treatment and Follow-up:
-
Patients receive the study medication for a predefined period, typically 8 to 12 weeks for induction of remission studies.
-
Regular follow-up visits are scheduled to assess clinical symptoms, collect biological samples, and monitor for adverse events.
4. Efficacy Endpoints:
-
The primary endpoint is usually the proportion of patients achieving clinical remission, defined by a significant reduction in disease activity scores.
-
Secondary endpoints often include endoscopic improvement, symptomatic remission (e.g., resolution of rectal bleeding), and changes in inflammatory biomarkers.
5. Safety Assessment:
-
Adverse events are recorded at each visit.
-
Laboratory tests are performed to monitor for any potential drug-related toxicities.
Conclusion
The development of prodrugs has significantly advanced the therapeutic potential of this compound and its isomer 5-ASA for the treatment of inflammatory bowel disease. Preclinical studies consistently demonstrate that novel 4-ASA prodrugs designed for colon-specific delivery can achieve comparable or superior efficacy to the parent compound and other aminosalicylates, often with an improved safety profile. Clinical trials with 5-ASA prodrugs have validated the principle that enhancing drug delivery to the colon leads to improved clinical outcomes in patients with ulcerative colitis. While more clinical data on novel 4-ASA prodrugs are needed, the existing evidence strongly supports their continued investigation as a promising therapeutic strategy for IBD. The data presented in this guide underscores the importance of the prodrug approach in optimizing the therapeutic index of established anti-inflammatory agents.
References
- 1. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 4-aminosalicylic acid formulations
For Researchers, Scientists, and Drug Development Professionals
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a second-line antitubercular agent crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). It has also been historically used for inflammatory bowel disease (IBD). Various formulations of 4-ASA have been developed to improve its pharmacokinetic profile, enhance tolerability, and ensure targeted drug delivery. This guide provides an objective comparison of different 4-ASA formulations, supported by available experimental data.
Executive Summary
The primary formulations of this compound include delayed-release granules (Paser®), and its sodium (Na PAS), potassium (K PAS), and calcium (Ca PAS) salts. Delayed-release formulations are designed to protect the acid-labile drug from the gastric environment, reducing gastrointestinal side effects and allowing for less frequent dosing. Comparative pharmacokinetic data suggests that while salt forms are more rapidly absorbed, leading to higher peak plasma concentrations, delayed-release granules provide a more sustained release profile. The choice of formulation can significantly impact the drug's bioavailability, patient compliance, and overall therapeutic efficacy.
Data Presentation: Pharmacokinetic Parameters of 4-ASA Formulations
The following table summarizes key pharmacokinetic parameters for various 4-ASA formulations based on single-dose studies in healthy adults. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of the different forms of the drug.
| Formulation | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) |
| 4-ASA (acid) | 4 g | 49.98 | 3.54 | 209.07 |
| Sodium PAS | 2.8 g | 155.44 | 0.83 | 313.22 |
| Calcium PAS | 2.6 g | 139.51 | 1.02 | 326.22 |
| Potassium PAS | 2.6 g | 121.09 | 1.10 | 313.22 |
| Paser® (granules) | 4 g | 20.23 | 7.95 | 107.92 |
Data compiled from published pharmacokinetic studies. Note that doses for salt formulations are lower to account for the mass of the salt cation.
Performance Comparison
Bioavailability and Pharmacokinetics
Delayed-release granules, such as Paser®, exhibit a delayed time to peak concentration (Tmax) and a lower peak concentration (Cmax) compared to the salt formulations. This indicates a slower, more sustained absorption profile, which can be advantageous in maintaining therapeutic drug levels over a longer dosing interval and potentially improving patient adherence through less frequent dosing.
A bioequivalence study comparing a generic delayed-release para-aminosalicylate sodium granule formulation to Paser® granules under fasting conditions found them to be bioequivalent with respect to the total drug exposure (AUC). However, administration with a high-fat meal significantly increased both the Cmax and AUC of the delayed-release granules, highlighting the importance of administration instructions.
Efficacy
Direct head-to-head clinical trials comparing the efficacy of different 4-ASA formulations in MDR-TB are limited. However, a French nationwide cohort study of Paser® granules (GranuPAS®) in 231 MDR-TB patients demonstrated a median time to sputum conversion of 94 days, suggesting efficacy comparable to historical data for other PAS formulations.[1]
In the context of IBD, a double-blind, randomized trial compared slow-release 4-ASA tablets (1.5 g/day ) with slow-release 5-ASA tablets (1.5 g/day ) for maintaining remission in Crohn's disease. After one year, the relapse rates were similar between the two groups (36% for 4-ASA and 38% for 5-ASA), suggesting comparable efficacy in this indication.[1]
Safety and Tolerability
The primary adverse effects of 4-ASA are gastrointestinal, including nausea, vomiting, and diarrhea. The delayed-release granule formulation was developed to mitigate these side effects by preventing the release of the drug in the acidic environment of the stomach. The French cohort study of Paser® granules reported that gastrointestinal events were the most common adverse effects, occurring in 9% of patients at any time, and led to treatment interruption in 6% of cases (2.1% due to GI events).[1] This suggests improved tolerance compared to earlier, non-enteric-coated formulations.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard pharmaceutical testing guidelines, the following are overviews of the methodologies likely employed.
Bioequivalence and Pharmacokinetic Study Protocol
A typical bioequivalence study for 4-ASA formulations would follow a randomized, single-dose, two-period, crossover design in healthy adult volunteers under fasting and fed conditions.
-
Subject Screening and Enrollment: Healthy adult volunteers undergo a comprehensive medical screening.
-
Drug Administration: Subjects are randomly assigned to receive a single dose of either the test or reference formulation. After a washout period of at least 7 days, they receive the other formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
-
Plasma Analysis: Plasma concentrations of 4-ASA and its major metabolite, N-acetyl-p-aminosalicylic acid, are determined using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) or UV detection.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine bioequivalence.
In Vitro Dissolution Testing for Delayed-Release Granules
Dissolution testing for enteric-coated, delayed-release formulations is a two-stage process to simulate the gastrointestinal transit.
-
Acid Stage (Gastric Simulation): The granules are placed in a dissolution apparatus (e.g., USP Apparatus 2 - paddle) containing 0.1 N HCl at 37°C for 2 hours. The amount of drug released is measured to ensure the enteric coating remains intact. The acceptance criterion is typically not more than 10% of the drug dissolved.
-
Buffer Stage (Intestinal Simulation): The dissolution medium is then changed to a phosphate (B84403) buffer with a pH of 6.8, and the test is continued for a specified period (e.g., 45-60 minutes). The amount of drug released is measured at various time points to determine the dissolution profile. The acceptance criterion is typically not less than 80% of the drug dissolved at the final time point.
Mandatory Visualizations
Mechanism of Action in Mycobacterium tuberculosis
This compound acts as a prodrug, targeting the folate biosynthesis pathway in Mycobacterium tuberculosis.
Caption: Mechanism of 4-ASA in M. tuberculosis.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of two 4-ASA formulations.
Caption: Workflow of a crossover bioequivalence study.
Conclusion
The available data indicates that different formulations of this compound offer distinct pharmacokinetic profiles. Delayed-release granules (Paser®) provide a slower, more sustained release, which may lead to improved tolerability and patient adherence compared to the more rapidly absorbed salt formulations. While direct comparative efficacy and safety data between different 4-ASA formulations are scarce, the granulated formulation has shown good efficacy in treating MDR-TB with a manageable side effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative performance of these formulations in clinical practice. The choice of a specific 4-ASA formulation should be guided by the clinical context, patient-specific factors, and the desired pharmacokinetic profile.
References
Comparative Analysis of Cross-Reactivity Between 4-Aminosalicylic Acid and Other Salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-aminosalicylic acid (4-ASA) and other salicylates, with a focus on the potential for immunological cross-reactivity. The information presented herein is based on an analysis of the available scientific literature concerning their mechanisms of action and clinical observations.
Executive Summary
Hypersensitivity reactions to salicylates, particularly aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs), are a significant clinical concern. These reactions are often linked to the inhibition of the cyclooxygenase (COX) enzymes. This compound, a structural isomer of the more commonly known 5-aminosalicylic acid (mesalamine), presents a distinct mechanistic profile. The evidence strongly suggests that 4-ASA's anti-inflammatory effects are not mediated by the COX pathway, but rather through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This fundamental difference in the mechanism of action indicates a low likelihood of cross-reactivity between 4-ASA and other salicylates in individuals with hypersensitivity reactions precipitated by COX inhibition. However, it is crucial to note that direct comparative clinical or in-vitro studies quantifying this cross-reactivity are currently limited.
Data Presentation: Mechanistic Comparison
The potential for cross-reactivity is intimately linked to the mechanism of action of each compound. The following table summarizes the key mechanistic differences between 4-ASA and other common salicylates.
| Feature | This compound (4-ASA) | Acetylsalicylic Acid (Aspirin) & other NSAID Salicylates | 5-Aminosalicylic Acid (5-ASA) |
| Primary Anti-inflammatory Mechanism | Inhibition of Nuclear Factor-kappa B (NF-κB) pathway. | Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes. | Primarily inhibition of NF-κB and other inflammatory pathways; weak COX inhibitor. |
| Effect on Arachidonic Acid Metabolism | Does not appear to inhibit the lipoxygenation of arachidonic acid. | Blocks the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes. | Weakly inhibits the cyclooxygenase and lipoxygenase pathways. |
| Primary Clinical Use | Historically as an antitubercular agent; investigated for inflammatory bowel disease. | Analgesic, anti-inflammatory, antipyretic, antiplatelet. | Inflammatory bowel disease (Crohn's disease, ulcerative colitis). |
| Inferred Cross-Reactivity Potential with Aspirin | Low, due to distinct mechanism of action. | High, particularly in individuals with NSAID-exacerbated respiratory disease (NERD). | Low, though structurally similar to aspirin, case reports suggest good tolerance in aspirin-sensitive patients. |
Signaling Pathways
The distinct mechanisms of action of 4-ASA and other salicylates are best understood by visualizing their respective primary signaling pathways.
A Comparative Guide to Validating Analytical Methods for 4-Aminosalicylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 4-aminosalicylic acid (4-ASA), a pharmaceutical compound used in the treatment of tuberculosis and inflammatory bowel disease. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry are evaluated, with supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for HPLC, LC-MS, and UV-Visible Spectrophotometry in the quantification of this compound.
| Parameter | HPLC | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 0.4 - 2.0 µg/mL[1] | 50 ng/mL - 166.7 µg/g[2] | 2 - 10 µg/mL (pure PAS)[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | 0.9997[1] |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8%[2] | Not explicitly stated | 0.023 - 0.69[1] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 97.6 ± 1.71 - 98.4 ± 1.45[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2] | Not explicitly stated | 0.4 µg/mL (with derivatization)[1] |
| Internal Standard | 5-aminosalicylic acid | Not specified | Not applicable |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of 4-ASA from its isomers and potential impurities.[3][4]
-
Chromatographic System:
-
Column: Coresep 100 mixed-mode column (3.0 x 100 mm)[3] or Primesep 100 column.[4]
-
Mobile Phase: 20% Acetonitrile (B52724) with 0.1% H3PO4.[3] The mobile phase composition can be adjusted to control retention time.[3][4]
-
Flow Rate: 0.6 mL/min.[3]
-
Detection: UV at 275 nm.[3]
-
Injection Volume: 1 µL.[3]
-
-
Sample Preparation:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices. The nature of the LC mobile phase can significantly affect chromatographic peak intensities.[5]
-
Chromatographic System:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Sample Preparation:
-
For biological fluids, protein precipitation with acetonitrile is a typical first step.[7] Subsequent solid-phase extraction may be employed for cleaner samples.
-
UV-Visible Spectrophotometry
This method can be a simpler and more cost-effective alternative, particularly for formulations with minimal interfering substances.[8] Derivatization can be used to enhance sensitivity and shift the absorbance to the visible region, reducing interference.[1][9]
-
Method A (with p-dimethylaminobenzaldehyde - DAB):
-
Reagent: p-dimethylaminobenzaldehyde (DAB).
-
Buffer: 3M HCl-KCl buffer.
-
Procedure: React 4-ASA with DAB in the specified buffer.
-
λmax: 460 nm.[1]
-
-
Method B (with p-dimethylaminocinnamaldehyde - DAC):
-
Reagent: p-dimethylaminocinnamaldehyde (DAC).
-
Buffer: 5M HCl-KCl buffer.
-
Procedure: React 4-ASA with DAC in the specified buffer.
-
λmax: 555 nm.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to establish a calibration curve. For tablet analysis, dissolve the powdered tablet in a suitable solvent and filter before derivatization.
-
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]
- 5. LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. vliz.be [vliz.be]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [PDF] New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 4-ASA and 5-ASA for Maintaining Remission in Crohn's Disease
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA), also known as mesalamine, in the context of maintaining remission in Crohn's disease. This analysis is based on available clinical trial data, focusing on efficacy, safety, and mechanisms of action.
Executive Summary
Aminosalicylates are a class of anti-inflammatory drugs used in the management of inflammatory bowel disease (IBD).[1] While 5-ASA is a well-established treatment for ulcerative colitis, its role in Crohn's disease is more controversial.[2][3] Some studies suggest it may be beneficial for mild inflammation and in preventing relapse after surgery, though its efficacy in maintaining medically induced remission is not consistently supported.[1][4][5] 4-ASA has been explored as an alternative, with some suggestions that it may offer a different side-effect profile.[6][7] This guide synthesizes the findings of a direct comparative study to aid in the objective evaluation of these two compounds.
Data Presentation: Comparative Efficacy
A key double-blind, randomized pilot study provides the most direct comparison of 4-ASA and 5-ASA in maintaining remission for patients with quiescent Crohn's ileocolitis. The quantitative outcomes from this one-year study are summarized below.
| Parameter | 4-ASA (1.5 g/d) | 5-ASA (1.5 g/d) | Statistical Significance |
| Number of Patients | 19 | 21 | N/A |
| Clinical Relapse Rate | 36% (7 of 19) | 38% (8 of 21) | Not Statistically Different |
| Mean Rise in CDAI during Relapse | No Statistical Difference | No Statistical Difference | Not Statistically Different |
| Rise in Soluble Interleukin-2 (B1167480) Receptor during Relapse | No Statistical Difference | No Statistical Difference | Not Statistically Different |
Data sourced from a double-blind, controlled pilot study.[6][7]
The study concluded that 4-ASA may be as effective as 5-ASA in the maintenance treatment of quiescent Crohn's disease, with no significant differences observed in the relapse rates or the severity of relapse between the two treatment groups.[6][7]
Experimental Protocols
The primary comparative data is derived from a double-blind, randomized controlled pilot study. The methodology employed was as follows:
Study Design: A one-year, double-blind, randomized trial.[6][7]
Patient Population: Patients with quiescent Crohn's ileocolitis (ileocolonic or colonic involvement) who had been in stable remission for more than two months but less than one year.[6][7]
Intervention:
-
Group 1: Oral 4-ASA (1.5 g/day , slow-release tablets) (n=19)[6][7]
-
Group 2: Oral 5-ASA (1.5 g/day , slow-release tablets) (n=21)[6][7]
Primary Endpoint: The primary outcome measured was the rate of clinical relapse after one year of treatment.[6][7]
Definition of Relapse: A rise in the Crohn's Disease Activity Index (CDAI) of more than 100 points to a value higher than 150.[6][7]
Monitoring:
-
Baseline and end-of-study assessments included total colonoscopy and ileoscopy.[7]
-
During relapse, serum concentrations of soluble interleukin-2 receptor and the percentage of activated peripheral blood T cells were measured.[6][7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the comparative clinical trial.
Signaling Pathways
The anti-inflammatory mechanism of 5-ASA is multifaceted, involving the inhibition of inflammatory mediators and effects on immune cell function.[8][9] While the specific signaling pathway of 4-ASA is less characterized, its structural similarity to 5-ASA suggests a potentially overlapping mechanism of action.
Caption: Key anti-inflammatory pathways of 5-ASA.
Caption: Inferred mechanistic relationship of 4-ASA and 5-ASA.
Conclusion
Based on the available direct comparative evidence, 4-ASA and 5-ASA demonstrate similar efficacy in maintaining remission in patients with quiescent Crohn's disease.[6][7] The choice between these agents may therefore be guided by other factors such as side-effect profiles, patient tolerance, and cost, although the cited pilot study noted that 4-ASA might be associated with fewer side effects.[6][7] It is important to note that the overall efficacy of aminosalicylates in maintaining remission in Crohn's disease, particularly when medically induced, remains a subject of debate, with some systematic reviews finding no significant benefit over placebo.[5][8][10] Further large-scale clinical trials are warranted to definitively establish the comparative effectiveness and optimal positioning of 4-ASA and 5-ASA in the long-term management of Crohn's disease.
References
- 1. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 2. dovepress.com [dovepress.com]
- 3. Are Aminosalicylates (5-ASA Drugs) Effective for Treating Crohn’s Disease and Ulcerative Colitis? | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminosalicylates to maintain remission in Crohn’s disease: Interpreting conflicting systematic review evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colitis and Crohnâs Foundation (India) consensus statements on use of 5-aminosalicylic acid in inflammatory bowel disease [irjournal.org]
- 9. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of 5-aminosalicylates in Crohn's disease: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Head-to-Head: 4-Aminosalicylic Acid Versus Sulfasalazine in Inflammatory Bowel Disease Models
For researchers and drug development professionals navigating the therapeutic landscape of inflammatory bowel disease (IBD), the choice between established treatments and emerging alternatives is a critical one. This guide provides an objective in vivo comparison of 4-aminosalicylic acid (4-ASA) and the conventional drug sulfasalazine (B1682708), focusing on their performance in preclinical animal models of IBD. The information presented is supported by experimental data to aid in informed decision-making for future research and development.
Efficacy in Animal Models of Colitis
The anti-inflammatory effects of this compound and sulfasalazine have been evaluated in vivo using chemically induced models of colitis in rodents, primarily the 2,4,6-trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS) models. These models mimic the pathological features of human IBD.
Studies investigating colon-specific prodrugs of 4-ASA have demonstrated efficacy comparable to sulfasalazine in a TNBS-induced colitis model in rats.[1] Another study reported a moderate ameliorating effect of a 4-ASA prodrug compared to sulfasalazine in the same model.[1] In a separate study using a TNBS-induced colitis model in rats, both 4-ASA and 5-ASA (mesalamine) were shown to significantly decrease colonic interleukin-1 generation and the severity of inflammation. While this study did not directly compare 4-ASA with sulfasalazine in vivo, it did show that sulfasalazine decreased the tissue content of interleukin-1 in cultured colonic biopsies.
Sulfasalazine's efficacy in animal models is well-established, serving as a common positive control in IBD research.[2][3][4][5] Its therapeutic action is attributed to the release of 5-aminosalicylic acid (5-ASA) and sulfapyridine (B1682706) in the colon.[6][7]
Comparative Efficacy Data in TNBS-Induced Colitis in Rats
| Parameter | This compound Prodrugs | Sulfasalazine | Reference |
| Curative Effect | Comparable efficacy | Standard positive control | [1] |
| Ameliorating Effect | Moderate | Standard positive control | [1] |
Pharmacokinetic Profiles
The delivery and availability of the active drug moiety to the site of inflammation in the colon are crucial for therapeutic efficacy.
Sulfasalazine: This compound is a prodrug designed for colon-specific delivery. A major portion of orally administered sulfasalazine reaches the colon intact, where it is cleaved by bacterial azoreductases into its active components: 5-ASA and sulfapyridine.[8][9][10] The sulfapyridine moiety is largely absorbed and is associated with many of the adverse effects of sulfasalazine, while 5-ASA is poorly absorbed and exerts its therapeutic effect topically on the colonic mucosa.[6][8][9]
This compound: Similar to 5-ASA, 4-ASA is susceptible to absorption in the upper gastrointestinal tract. To overcome this, colon-specific delivery systems, such as prodrugs, have been developed. These formulations are designed to release 4-ASA predominantly in the colon, maximizing its local anti-inflammatory effect.[1]
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Sulfasalazine |
| Absorption (Oral) | Readily absorbed in the upper GIT if not in a colon-specific formulation. | Poorly absorbed; designed as a prodrug for colonic delivery. |
| Metabolism | Primarily acetylated in the intestinal mucosa and liver. | Cleaved by colonic bacteria into 5-ASA and sulfapyridine.[8][9][10] |
| Active Moiety Delivery | Dependent on colon-specific formulations (e.g., prodrugs) to reach the colon.[1] | 5-ASA is released in the colon.[8][9] |
Safety and Tolerability In Vivo
Preclinical safety data from animal studies provide insights into the potential adverse effects of therapeutic agents.
Histopathological studies in rats have shown that prodrugs of 4-ASA exhibit a significantly superior safety profile compared to sulfasalazine, with no harmful effects observed on the stomach, liver, or pancreas.[1] In contrast, the sulfapyridine moiety of sulfasalazine is linked to a range of side effects.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 4-ASA and sulfasalazine.
TNBS-Induced Colitis in Rats
This is a widely used model to induce an inflammatory condition in the colon that resembles Crohn's disease.
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.[11][12]
-
Anesthesia: Rats are lightly anesthetized, typically with ether or an intraperitoneal injection of ketamine and xylazine.[11][13]
-
Induction: A catheter is inserted rectally into the colon to a depth of approximately 8 cm.[11]
-
TNBS Administration: A solution of TNBS (e.g., 25 mg in 1.0 ml of 50% ethanol) is instilled into the colon through the catheter.[11] The ethanol (B145695) serves to disrupt the mucosal barrier, allowing TNBS to penetrate the colonic wall and induce inflammation.[13]
-
Post-Induction: The rats are maintained in a head-down position for a short period to ensure the distribution of the TNBS solution within the colon.[14]
-
Treatment: Test compounds (4-ASA formulations or sulfasalazine) and vehicle controls are typically administered orally or rectally for a specified period following colitis induction.[12]
-
Evaluation: At the end of the study period, animals are euthanized, and the colons are excised for macroscopic and histological assessment.
Macroscopic Scoring: The severity of colitis is often assessed using a scoring system that evaluates parameters such as ulceration, inflammation, and adhesions.[15]
Histological Scoring: Colon tissue samples are fixed, sectioned, and stained (commonly with hematoxylin (B73222) and eosin). A pathologist, blinded to the treatment groups, evaluates the slides for the extent of leucocyte infiltration, tissue damage, and architectural disruption of the mucosa.[15][16][17]
Visualizing the Pathways and Processes
Experimental Workflow for In Vivo Comparison
Signaling Pathway: Inhibition of NF-κB
References
- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of TNBS-induced colitis in rats by 4-methylesculetin, a natural coumarin: comparison with prednisolone and sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjgastroenterol.org [turkjgastroenterol.org]
- 12. Establishment of experimental rat colitis [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. TNBS induced colitis in rats [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of 4-Aminosalicylic Acid with Other TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of tuberculosis (TB), particularly the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the exploration of novel and optimized therapeutic strategies. Combination therapy remains the cornerstone of effective TB treatment, and understanding the synergistic interactions between anti-TB agents is paramount for developing more potent and shorter regimens. This guide provides a comparative assessment of the synergistic effects of 4-aminosalicylic acid (PAS), a second-line anti-TB drug, with other key tuberculostatics, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of drug combinations is quantitatively assessed by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 signifies antagonism.
Synergy of this compound with First-Line TB Drugs
The interaction of PAS with first-line anti-TB agents—isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), ethambutol (B1671381) (EMB), and pyrazinamide (B1679903) (PZA)—is of significant interest for treating drug-resistant TB. While comprehensive data on all combinations is limited, studies have particularly highlighted the synergistic relationship between PAS and INH.
| Drug Combination | M. tuberculosis Strains | FICI Range | Interpretation | Reference |
| PAS + Isoniazid (INH) | Pan-susceptible, MDR-TB, XDR-TB | Not explicitly stated, but synergy reported in 94.4% of isolates | Synergy | [1] |
| PAS + Rifampicin (RIF) | - | Data not available | - | - |
| PAS + Ethambutol (EMB) | Drug-susceptible | 0.88-1.6 (as part of a three-drug combination with INH and RIF) | Indifference | [2] |
| PAS + Pyrazinamide (PZA) | - | Data not available | - | - |
Note: The available data strongly supports the synergistic interaction between PAS and INH against a wide range of M. tuberculosis strains, including those resistant to multiple drugs. For combinations with RIF and PZA, further in vitro studies are required to establish definitive FICI values. The combination of isoniazid, rifampicin, and ethambutol showed indifferent activity in 81.8% of drug-susceptible isolates and synergistic activity in 18.1%[2].
Synergy of this compound with Second-Line TB Drugs
Given its role in MDR-TB treatment, the synergy of PAS with other second-line drugs is crucial for designing effective regimens.
| Drug Combination | M. tuberculosis Strains | FICI Range | Interpretation | Reference |
| PAS + Fluoroquinolones (e.g., Ofloxacin) | Isoniazid-resistant and drug-susceptible | 0.31-0.62 (as part of a three-drug combination with RIF and EMB) | Synergy | [2] |
| PAS + Injectable Agents (e.g., Amikacin, Kanamycin, Capreomycin) | - | Data not available | - | - |
Note: Limited quantitative data exists for the synergistic effects of PAS with many second-line agents. The combination of ofloxacin, rifampicin, and ethambutol demonstrated a high degree of synergy against both drug-susceptible and isoniazid-resistant isolates[2]. Further research is warranted to explore the full potential of PAS in combination with other second-line drugs.
Experimental Protocols
The determination of synergistic effects relies on robust in vitro assays. The checkerboard method is the most common technique used to assess drug interactions.
Checkerboard Assay Protocol for Mycobacterium tuberculosis using Resazurin (B115843) Microtiter Assay (REMA)
This protocol outlines the key steps for performing a checkerboard assay to determine the FICI of drug combinations against M. tuberculosis.
1. Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase).
-
Prepare stock solutions of each drug in an appropriate solvent (e.g., distilled water or DMSO) at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Prepare a 0.02% w/v solution of resazurin sodium salt in sterile distilled water and protect it from light.
2. Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to obtain the final inoculum.
3. Plate Setup:
-
Use a 96-well microtiter plate.
-
In the first column, add 100 µL of 7H9 broth containing Drug A at four times the final desired starting concentration.
-
In the first row, add 100 µL of 7H9 broth containing Drug B at four times the final desired starting concentration.
-
Perform serial two-fold dilutions of Drug A down the columns and Drug B across the rows by transferring 50 µL of the drug solution to the adjacent well containing 50 µL of drug-free broth.
-
This creates a matrix of decreasing concentrations of both drugs.
-
Include wells for each drug alone to determine their individual MICs, as well as a drug-free control for bacterial growth.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Seal the plates and incubate at 37°C for 7 days.
5. Addition of Resazurin and Reading of Results:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
6. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between different anti-TB drugs often stems from their complementary mechanisms of action, targeting different essential pathways in M. tuberculosis.
Proposed Mechanism of Synergy between this compound and Isoniazid
The synergy between PAS and INH is a classic example of a multi-target approach.
Caption: Proposed mechanism of synergy between isoniazid and this compound.
Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall's integrity is hypothesized to increase the permeability of the bacterial cell to other drugs, including PAS. Concurrently, PAS, a structural analog of para-aminobenzoic acid (PABA), inhibits dihydropteroate (B1496061) synthase, a key enzyme in the folate biosynthesis pathway. This blockage of folate synthesis ultimately disrupts the production of nucleic acids, which are vital for bacterial replication. The dual assault on both cell wall integrity and DNA synthesis leads to a potent synergistic bactericidal effect.
Experimental and Logical Workflow
The process of identifying and characterizing synergistic drug combinations follows a structured workflow, from initial screening to mechanistic investigation.
Caption: Experimental workflow for assessing synergistic drug combinations.
The workflow begins with the in vitro screening of potential drug combinations using the checkerboard assay to determine FICI values. Promising synergistic combinations are then further validated through time-kill curve assays to assess the rate and extent of bactericidal activity. Subsequent evaluation in ex vivo models, such as macrophage infection models, and in vivo animal models provides a more comprehensive understanding of the combination's efficacy in a biological context. Finally, mechanistic studies are conducted to elucidate the underlying basis of the synergistic interaction, which can inform the rational design of future drug combinations. Successful candidates from these stages then proceed to preclinical and clinical development.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Aminosalicylic Acid
The following guide provides essential safety and logistical information for the proper disposal of 4-Aminosalicylic Acid (4-ASA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. All waste management activities must align with local, state, and federal regulations.[1]
Immediate Safety and Handling
Before handling this compound for disposal, it is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate risks of irritation and exposure.
-
Eye Protection : Wear chemical safety goggles or glasses with side shields.[1]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and wear a laboratory coat.[1]
-
Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[2][3]
-
General Hygiene : Wash hands thoroughly after handling.[4]
General Disposal and Containment Protocol
Disposal of this compound must be managed through a designated hazardous waste stream. Do not dispose of this chemical in standard trash or down the sanitary sewer.[5]
-
Waste Collection : Place all this compound waste, including contaminated materials like weighing paper and PPE, into a chemically compatible, leak-proof hazardous waste container.[1][2]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and identify its associated hazards (e.g., Irritant).[1]
-
Storage : Keep the hazardous waste container securely closed and store it in a designated, cool, and well-ventilated satellite accumulation area.[3][6] Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Professional Disposal : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5] Disposal will likely be carried out via controlled incineration or at a licensed chemical destruction plant.[5]
Properties Relevant to Safety and Disposal
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NO₃ | [6] |
| Physical Appearance | White to light brown bulky powder | [1][4] |
| pH of 0.1% Solution | 3.5 | [1] |
| Acute Oral Toxicity (LD50) | 4000 mg/kg [Rat] | [6] |
Protocol for Spill Decontamination
This protocol details the procedure for cleaning and decontaminating surfaces after a small spill of solid this compound.
Objective: To safely clean up spilled this compound, collect it for disposal, and decontaminate the affected surface.
Materials:
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Tools for solid collection (e.g., scoop, brush, dustpan)
-
Hazardous waste container, properly labeled
-
Dilute solution of sodium carbonate
-
Water
-
Paper towels
Procedure:
-
Secure the Area : Ensure the spill area is well-ventilated. For larger spills, alert personnel and restrict access to the area.[1]
-
Collect the Spilled Solid : Carefully sweep or scoop the spilled this compound powder.[2] Use dry clean-up procedures and avoid generating dust.[1]
-
Containerize the Waste : Place the collected solid into a designated and clearly labeled hazardous waste disposal container.[6][7]
-
Neutralize the Residue : Prepare a dilute solution of sodium carbonate. Apply it to the contaminated surface to neutralize any remaining residue.[6][7]
-
Final Cleaning : Finish cleaning by wiping the area with water and paper towels.[6][7]
-
Dispose of Contaminated Materials : Place the used paper towels and any other contaminated cleaning materials into the hazardous waste container.
-
Final Disposal : Seal the waste container and manage it according to the general disposal protocol outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
